5-Benzyloxy Rosiglitazone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-RYIWKTDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Benzyloxy Rosiglitazone-d4
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Benzyloxy Rosiglitazone-d4, a deuterated and benzyloxy-substituted analog of the antidiabetic drug Rosiglitazone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a proposed synthetic route, comprehensive characterization methodologies, and relevant biological pathways.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs used in the management of type 2 diabetes. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. The synthesis of isotopically labeled and structurally modified analogs of parent drugs is crucial for various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalysis.
This compound incorporates two key modifications: a benzyloxy group at the 5-position of the pyridine ring and four deuterium atoms on the ethoxy linker. The benzyloxy group may influence the compound's metabolic profile and interaction with metabolizing enzymes, while the deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays. This guide outlines a plausible synthetic pathway and detailed characterization methods for this novel compound.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process commencing with the preparation of key intermediates, followed by their coupling and subsequent cyclization and reduction reactions.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Benzyloxy-2-aminopyridine
To a solution of 2-amino-5-hydroxypyridine (1.0 eq) in acetone, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 16 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 5-benzyloxy-2-aminopyridine.
Step 2: Synthesis of 2-(Methylamino)ethanol-d4
Ethylene glycol-d4 (1.0 eq) is dissolved in dichloromethane and triethylamine (2.2 eq). The solution is cooled to 0 °C, and methanesulfonyl chloride (2.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting dimesylate is then dissolved in a solution of methylamine (excess) in ethanol and stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by distillation to yield 2-(methylamino)ethanol-d4.
Step 3: Synthesis of 5-Benzyloxy-2-chloropyridine
5-Benzyloxy-2-aminopyridine (1.0 eq) is dissolved in aqueous HCl. The solution is cooled to 0 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The diazonium salt solution is then added to a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C. The mixture is stirred for 1 hour at 0 °C and then warmed to room temperature. The reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give 5-benzyloxy-2-chloropyridine.
Step 4: Synthesis of 5-Benzyloxy-2-(N-methyl-N-(2-hydroxyethyl-d4)amino)pyridine
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, a solution of 2-(methylamino)ethanol-d4 (1.2 eq) in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of a solution of 5-benzyloxy-2-chloropyridine (1.0 eq) in DMF. The reaction is heated at 80 °C for 12 hours. After cooling, the reaction is quenched with ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: Synthesis of 4-[2-(5-Benzyloxy-N-methyl-N-(pyridin-2-yl)amino)ethoxy-d4]benzaldehyde
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, a solution of the product from Step 4 (1.0 eq) in DMF is added dropwise at 0 °C. After 30 minutes, 4-fluorobenzaldehyde (1.1 eq) is added, and the reaction mixture is heated at 100 °C for 16 hours. The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic extract is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Step 6: Synthesis of this compound
A mixture of the benzaldehyde from Step 5 (1.0 eq), 2,4-thiazolidinedione (1.2 eq), and piperidine (0.1 eq) in toluene is refluxed with a Dean-Stark apparatus for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the benzylidene intermediate. This intermediate is then dissolved in methanol, and magnesium turnings (3.0 eq) are added portion-wise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give this compound, which is further purified by recrystallization.
Characterization of this compound
Mass Spectrometry
Protocol: High-resolution mass spectrometry (HRMS) is performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in methanol and infused directly into the ion source.
Predicted Data:
| Parameter | Predicted Value |
| Molecular Formula | C₂₅H₂₁D₄N₃O₄S |
| Monoisotopic Mass | 467.1817 |
| [M+H]⁺ | 468.1890 |
| Key Fragments (m/z) | 357 (loss of benzyl group), 135 (methyl(pyridin-2-yl)amino fragment) |
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | Pyridine-H |
| ~7.40-7.25 | m | 5H | Benzyl-ArH |
| ~7.15 | d | 2H | Phenyl-H (ortho to O) |
| ~6.85 | d | 2H | Phenyl-H (meta to O) |
| ~6.70 | d | 1H | Pyridine-H |
| ~5.10 | s | 2H | O-CH₂-Ph |
| ~4.85 | dd | 1H | Thiazolidinedione-CH |
| ~3.40 | t | 1H | Thiazolidinedione-CH₂ |
| ~3.10 | s | 3H | N-CH₃ |
| ~3.05 | t | 1H | Thiazolidinedione-CH₂ |
Note: The signals for the ethoxy-d4 protons will be absent.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~175, ~173 | C=O (Thiazolidinedione) |
| ~158 | C-O (Phenyl) |
| ~155 | C-O (Pyridine) |
| ~138 | C-ipso (Benzyl) |
| ~135 | Pyridine-CH |
| ~130 | Phenyl-CH |
| ~128.5, ~128, ~127.5 | Benzyl-CH |
| ~115 | Phenyl-CH |
| ~110 | Pyridine-CH |
| ~70 | O-CH₂-Ph |
| ~55 | Thiazolidinedione-CH |
| ~40 | N-CH₃ |
| ~35 | Thiazolidinedione-CH₂ |
Note: The signals for the ethoxy-d4 carbons will show reduced intensity or be absent depending on the relaxation times.
High-Performance Liquid Chromatography (HPLC)
Protocol: HPLC analysis is performed on a C18 column (e.g., 4.6 x 250 mm, 5 µm) with UV detection at 247 nm. A gradient elution method is employed.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | 247 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-14 min |
Biological Context: Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating PPARγ. The introduction of the benzyloxy group is not expected to fundamentally alter this mechanism but may modulate the potency and selectivity.
Technical Guide: Physicochemical Properties of 5-Benzyloxy Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxy Rosiglitazone-d4 is a stable, isotopically labeled derivative of Rosiglitazone, an insulin-sensitizing agent from the thiazolidinedione class of drugs. The introduction of deuterium atoms provides a valuable tool for researchers in various stages of drug development, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and relevant biological pathway information.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₁D₄N₃O₄S | [1] |
| Molecular Weight | 467.57 g/mol | [1] |
| CAS Number | 1794768-28-7 | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 698.8 ± 55.0 °C (Predicted for non-deuterated analog) | [2] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted for non-deuterated analog) | [2] |
| pKa | 6.35 ± 0.50 (Predicted for non-deuterated analog) | [2] |
| Solubility | Not available | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the same solvent as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 245 nm (based on the chromophore of the parent compound, Rosiglitazone)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight and identity of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical mass of the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and the position of the deuterium labels in this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure. The absence of signals in the ¹H NMR spectrum at the positions of deuterium incorporation will confirm the isotopic labeling.
Biological Context: Rosiglitazone Signaling Pathways
This compound, as a derivative of Rosiglitazone, is expected to interact with the same biological targets. Rosiglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
PPARγ Signaling Pathway
Caption: Rosiglitazone activation of the PPARγ signaling pathway.
Downstream Effects on Insulin Signaling
Activation of PPARγ by Rosiglitazone leads to downstream effects that enhance insulin signaling. This includes increased expression of proteins involved in glucose uptake and metabolism.
Caption: Downstream effects of Rosiglitazone on insulin signaling.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.
Caption: A typical experimental workflow for physicochemical analysis.
Safety and Handling
As with any chemical substance, this compound should be handled in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for the deuterated compound is limited, the information presented here, including detailed protocols and biological context, serves as a valuable resource for researchers and scientists in the field of drug development. Further experimental investigation is encouraged to fully characterize this important research compound.
References
An In-depth Technical Guide to 5-Benzyloxy Rosiglitazone-d4 as a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Benzyloxy Rosiglitazone-d4, a stable isotope-labeled derivative of Rosiglitazone, designed for use as an internal standard in quantitative bioanalytical studies. This document details its physicochemical properties, a proposed synthetic pathway, and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Rosiglitazone in biological matrices. Furthermore, it elucidates the mechanism of action of Rosiglitazone through the PPARγ signaling pathway and provides detailed experimental protocols for its use.
Introduction
Rosiglitazone is a potent oral antidiabetic agent belonging to the thiazolidinedione (TZD) class of drugs. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1] By activating PPARγ, Rosiglitazone modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.
Accurate quantification of Rosiglitazone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar physicochemical properties and extraction efficiencies to the analyte of interest, while being distinguishable by their mass-to-charge ratio (m/z).[2] This minimizes analytical variability and enhances the accuracy and precision of the results.
This compound is a specifically designed stable isotope-labeled standard for Rosiglitazone. The incorporation of four deuterium atoms provides a distinct mass shift, while the benzyloxy group serves as a stable protecting group and can modulate the compound's lipophilicity. This guide provides an in-depth technical resource for researchers utilizing this standard in their analytical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | LGC Standards |
| CAS Number | 1794768-28-7 | Clearsynth |
| Molecular Formula | C₂₅H₂₁D₄N₃O₄S | Clearsynth |
| Molecular Weight | 467.57 g/mol | Clearsynth |
| Appearance | Solid | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
Synthesis of this compound
A proposed high-level synthetic workflow is illustrated below:
Mechanism of Action: The PPARγ Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating the PPARγ signaling pathway. This pathway plays a central role in adipogenesis, lipid metabolism, and the regulation of insulin sensitivity. A simplified diagram of the PPARγ signaling pathway is presented below.
Upon entering the cell, Rosiglitazone binds to the ligand-binding domain of PPARγ, which is typically found in a heterodimeric complex with the retinoid X receptor (RXR). This binding induces a conformational change in the PPARγ-RXR complex, leading to the recruitment of co-activator proteins and the dissociation of co-repressors. The activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This, in turn, modulates the transcription of genes involved in various metabolic processes, ultimately leading to the therapeutic effects of Rosiglitazone.
Analytical Application: Use as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of Rosiglitazone in biological matrices using LC-MS/MS. Its structural similarity ensures co-elution with the analyte, while the mass difference of +4 Da (due to the four deuterium atoms) allows for their simultaneous detection and differentiation by the mass spectrometer.
Predicted Mass Spectrometric Transitions
Based on the known fragmentation of Rosiglitazone, the predicted precursor and product ions for this compound are presented in the table below. The addition of the benzyloxy group increases the mass of the precursor ion.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Rosiglitazone | m/z 358.1 | m/z 135.1 |
| This compound | m/z 468.2 | m/z 135.1 |
Note: The product ion at m/z 135.1 corresponds to the thiazolidinedione ring fragment, which is common to both the analyte and the internal standard.
Experimental Workflow
A typical experimental workflow for the quantification of Rosiglitazone using this compound as an internal standard is depicted below.
Detailed Experimental Protocol: Quantification of Rosiglitazone in Human Plasma
This section provides a detailed protocol for the analysis of Rosiglitazone in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Rosiglitazone reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Rosiglitazone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Rosiglitazone by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare calibration standards by spiking appropriate amounts of the Rosiglitazone working solutions into blank human plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A summary of typical LC-MS/MS parameters is provided in the table below. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Rosiglitazone: 358.1 → 135.1this compound: 468.2 → 135.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Interpretation
The concentration of Rosiglitazone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Rosiglitazone in the unknown samples is then interpolated from this calibration curve.
Conclusion
This compound serves as a highly effective and reliable internal standard for the quantitative analysis of Rosiglitazone in biological matrices. Its stable isotope labeling ensures accurate and precise results by compensating for matrix effects and variations in sample processing. This technical guide provides researchers and drug development professionals with the essential information and protocols to confidently implement this standard in their bioanalytical workflows, contributing to the robust and reliable characterization of Rosiglitazone's pharmacokinetic and pharmacodynamic properties.
References
In-Depth Technical Guide: Deuterium Labeling in 5-Benzyloxy Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-Benzyloxy Rosiglitazone-d4, with a specific focus on the precise positioning of the deuterium labels. This isotopically labeled compound is a derivative of Rosiglitazone, a potent thiazolidinedione-class antidiabetic agent. The introduction of deuterium can be instrumental in pharmacokinetic and metabolic studies.
Position of Deuterium Labeling
The deuterium atoms in this compound are located on the ethoxy bridge of the molecule. Based on its systematic IUPAC name, 5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, the four deuterium atoms replace the four hydrogen atoms on the two carbon atoms of the ethoxy group.[1][2]
The structure is as follows: [2H]C([2H])(Oc1ccc(CC2SC(=O)NC2=O)cc1)C([2H])([2H])N(C)c3ccc(OCc4ccccc4)cn3[1]
Quantitative Data Summary
The available physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁D₄N₃O₄S | [3] |
| Molecular Weight | 467.57 g/mol | [3] |
| Unlabeled CAS Number | 326496-05-3 | [1] |
| Labeled CAS Number | 1794768-28-7 | [3] |
| Synonyms | 5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione-d4 | [3] |
Conceptual Synthetic Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be conceptualized based on the known synthesis of Rosiglitazone and its analogs.[4][5][6][7] The key steps would likely involve the synthesis of a deuterated intermediate followed by its coupling to the thiazolidinedione moiety.
A logical workflow for this synthesis is depicted below.
General Experimental Protocols
The following are general methodologies for the key reactions in the proposed synthesis, based on established procedures for Rosiglitazone.
Synthesis of the Deuterated Amino Alcohol Intermediate
The synthesis would likely begin with the reaction of 5-benzyloxy-2-chloropyridine with N-methylethanolamine-d4. This is a nucleophilic substitution reaction, typically carried out in a suitable solvent at elevated temperatures.
Etherification
The resulting deuterated amino alcohol would then be reacted with 4-fluorobenzaldehyde in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or DMSO. This step forms the ether linkage.
Knoevenagel Condensation
The aldehyde intermediate is then condensed with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base such as piperidine or pyridine in a solvent like toluene or ethanol, often with azeotropic removal of water to drive the reaction to completion.
Reduction of the Benzylidene Intermediate
The final step is the reduction of the double bond of the benzylidene intermediate. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[6] An alternative method that has been reported for similar structures involves using sodium borohydride with a cobalt(II) complex catalyst.
Analytical Characterization
To confirm the identity, purity, and the position of the deuterium labels in the final product, a combination of analytical techniques would be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum would show the absence of signals corresponding to the four protons on the ethoxy bridge, confirming the deuteration. The remaining signals for the aromatic, methyl, and thiazolidinedione protons would be present at their expected chemical shifts. |
| ¹³C NMR | The carbon NMR spectrum would show the signals for the two carbons of the ethoxy bridge as multiplets due to C-D coupling, confirming the location of the deuterium atoms. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would be used to confirm the molecular weight of the deuterated compound (467.57 g/mol ). The isotopic distribution in the mass spectrum would provide further evidence of the incorporation of four deuterium atoms. |
| Purity Analysis (HPLC) | High-performance liquid chromatography would be used to determine the chemical purity of the final compound. |
Rosiglitazone Signaling Pathway
5-Benzyloxy Rosiglitazone is a protected form of Rosiglitazone. Following administration and metabolic activation (de-benzylation), Rosiglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. The activation of PPARγ plays a crucial role in the regulation of glucose and lipid metabolism.
The signaling pathway is illustrated below.
This guide provides a comprehensive overview of the deuterium labeling in this compound, based on the currently available information. For researchers planning to synthesize or use this compound, it is recommended to consult specialized suppliers of stable isotope-labeled compounds for detailed analytical data and certificates of analysis.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]
- 5. WO2007148141A1 - Process for the synthesis of benzylidene rosiglitazone base - Google Patents [patents.google.com]
- 6. EP1756099B1 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents [patents.google.com]
- 7. An alternative synthetic route for an antidiabetic drug, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of 5-Benzyloxy Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines the in vitro metabolism of 5-Benzyloxy Rosiglitazone, extrapolated from data on its structural analog, Rosiglitazone. Specific metabolic pathways for 5-Benzyloxy Rosiglitazone have not been directly reported in the available scientific literature. The core structure and reactive sites are highly similar, making Rosiglitazone a relevant surrogate for predicting the metabolic fate of its benzyloxy derivative.
Introduction
5-Benzyloxy Rosiglitazone is a thiazolidinedione derivative, a class of compounds known for their insulin-sensitizing effects. Understanding the metabolic stability and pathways of new chemical entities is a critical step in the drug discovery and development process. In vitro metabolism studies provide essential insights into a compound's pharmacokinetic profile, potential drug-drug interactions, and the formation of active or toxic metabolites. This guide details the expected in vitro metabolic profile of 5-Benzyloxy Rosiglitazone based on extensive research on Rosiglitazone, focusing on the key enzymes, metabolic transformations, and experimental protocols for their investigation.
Primary Metabolic Pathways
The in vitro metabolism of Rosiglitazone, and by extension 5-Benzyloxy Rosiglitazone, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two major initial metabolic routes are N-demethylation and hydroxylation.[1][2][3][4] These phase I metabolites can then undergo further phase II conjugation reactions.[2][3]
The primary enzyme responsible for both N-demethylation and hydroxylation of Rosiglitazone is CYP2C8 , with a minor contribution from CYP2C9 .[1][2] Studies have also suggested the potential involvement of other CYP enzymes such as CYP3A4 and CYP2E1 in the overall metabolism of Rosiglitazone.[2][5]
The anticipated metabolic pathway for 5-Benzyloxy Rosiglitazone is depicted below:
Experimental Protocols
The following protocols are based on established methods for studying the in vitro metabolism of Rosiglitazone using human liver microsomes (HLM).
Materials and Reagents
-
5-Benzyloxy Rosiglitazone
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Reference standards for anticipated metabolites (if available)
-
Internal standard (e.g., deuterated Rosiglitazone)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), human liver microsomes (approximately 0.4 mg/mL protein concentration), and 5-Benzyloxy Rosiglitazone at the desired concentration (e.g., 10 µM).[1]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS.
Analytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of the parent compound and its metabolites.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm)[6] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water. A typical isocratic condition is a 60:40 (v/v) mixture.[6] |
| Flow Rate | 0.2 mL/min[6] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MS/MS Detection | Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for the parent compound and each metabolite. For Rosiglitazone, transitions are m/z 358.1 -> 135.1 (parent), m/z 344.2 -> 121.1 (N-desmethyl), and m/z 374.1 -> 151.1 (p-hydroxy).[6] |
Data Presentation: Enzyme Kinetics
The following tables summarize the reported enzyme kinetic parameters for the major metabolic pathways of Rosiglitazone, which can serve as an estimate for 5-Benzyloxy Rosiglitazone.
Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism in Human Liver Microsomes
| Metabolic Pathway | Km (µM) | Vmax (nmol/h/mg protein) | Reference |
| para-hydroxylation | 4 - 20 | 30 - 130 | [1] |
| N-demethylation | 4 - 20 | 30 - 130 | [1] |
Table 2: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism by Recombinant CYP Enzymes
| Enzyme | Metabolic Pathway | Km (µM) | Vmax (nmol/h/mg protein) | Reference |
| CYP2C8 | para-hydroxylation | ~10 | ~7 | [1] |
| CYP2C8 | N-demethylation | ~10 | ~10 | [1] |
| CYP2C9 | para-hydroxylation | Not determined | ~0.3 | [1] |
| CYP2C9 | N-demethylation | Not determined | ~3 | [1] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro metabolism study.
Conclusion
The in vitro metabolism of 5-Benzyloxy Rosiglitazone is predicted to be primarily driven by CYP2C8-mediated N-demethylation and hydroxylation, mirroring the metabolic fate of Rosiglitazone. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of its metabolic profile. The provided kinetic data for Rosiglitazone serves as a valuable baseline for anticipating the metabolic stability and potential for drug-drug interactions of 5-Benzyloxy Rosiglitazone. Further studies with the specific compound are necessary to confirm these extrapolations and to fully elucidate its metabolic pathway and enzyme kinetics.
References
- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Use of 5-Benzyloxy Rosiglitazone-d4 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of preclinical drug development, the assessment of a compound's metabolic stability is a critical step in predicting its in vivo pharmacokinetic profile. This guide provides a comprehensive technical overview of the use of 5-Benzyloxy Rosiglitazone-d4 in in vitro metabolic stability assays. Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and has been utilized in the management of type 2 diabetes.[1][2] The introduction of deuterium atoms into the 5-Benzyloxy Rosiglitazone structure to create its d4 analog serves a dual purpose in metabolic studies: it can act as a stable isotope-labeled internal standard for robust quantification by mass spectrometry, and it allows for the investigation of the kinetic isotope effect on its metabolism.[3][4][5][6]
This document will detail the experimental protocols for conducting metabolic stability assays using human liver microsomes, present illustrative quantitative data, and visualize the relevant biological pathways and experimental workflows.
The Role of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard for achieving the highest accuracy and precision.[3][4][5][6] A SIL-IS has nearly identical physicochemical properties to the analyte of interest and, therefore, co-elutes during chromatography and experiences the same effects of ion suppression or enhancement in the mass spectrometer.[3][6] This co-behavior allows for the reliable normalization of the analyte's signal, correcting for variability in sample preparation, injection volume, and instrument response.[3]
Experimental Protocols
The following protocol describes a typical in vitro metabolic stability assay using pooled human liver microsomes (HLM) to determine the intrinsic clearance of 5-Benzyloxy Rosiglitazone.
Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 5-Benzyloxy Rosiglitazone in dimethyl sulfoxide (DMSO).
-
Internal Standard Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM magnesium chloride in deionized water.
-
NRS Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
Pooled Human Liver Microsomes: Thaw a vial of pooled HLM (20 mg/mL) on ice. Dilute to a final concentration of 1 mg/mL in 100 mM phosphate buffer.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally unrelated compound if this compound is the test article, or the non-deuterated analog if the kinetic isotope effect is being studied).
Incubation Procedure
-
Pre-incubation: In a 96-well plate, add the HLM solution to the phosphate buffer. Add the test compound (this compound) to achieve a final concentration of 1 µM. The final volume should be brought up with phosphate buffer. Gently mix and pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (the quenching solution). The 0-minute time point is prepared by adding the quenching solution before the NRS.
-
Protein Precipitation: After the final time point, centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-Benzyloxy Rosiglitazone and its d4 analog.
Data Analysis
-
Calculate Percent Remaining: Determine the peak area ratio of the analyte to the internal standard at each time point. The percent remaining at each time point is calculated relative to the 0-minute time point.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).
-
Calculate In Vitro Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | 5-Benzyloxy Rosiglitazone | This compound (IS) |
| Precursor Ion (m/z) | 448.2 | 452.2 |
| Product Ion (m/z) | 225.1 | 229.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 3.8 | 3.8 |
Table 2: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes
| Incubation Time (min) | Percent Remaining (%) |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 45 | 21.3 |
| 60 | 12.7 |
Table 3: Illustrative Calculated Pharmacokinetic Parameters
| Parameter | Value |
| In Vitro Half-Life (t½) | 25.0 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Simplified PPARγ signaling pathway activated by Rosiglitazone.
Conclusion
The in vitro metabolic stability assay is an indispensable tool in early drug discovery for the characterization and selection of promising drug candidates. The use of this compound as a stable isotope-labeled internal standard is crucial for generating high-quality, reliable data from these assays. By following the detailed protocols and understanding the underlying biological pathways, researchers can effectively evaluate the metabolic fate of Rosiglitazone analogs and make informed decisions in the drug development pipeline. The illustrative data presented herein provides a framework for the reporting and interpretation of such experimental findings.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
The Core Mechanism of Rosiglitazone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action revolves around the potent and selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Activation of PPARγ by rosiglitazone and its derivatives modulates the transcription of a suite of insulin-sensitive genes, leading to enhanced insulin sensitivity and improved glycemic control.[1][2] However, the therapeutic landscape of these compounds is nuanced, with a spectrum of both beneficial and adverse effects that are mediated through both PPARγ-dependent and -independent signaling pathways. This technical guide provides a comprehensive exploration of the core mechanisms of action of rosiglitazone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.
The Central Role of PPARγ in the Action of Rosiglitazone Derivatives
Rosiglitazone and its analogs exert their primary therapeutic effects by acting as high-affinity agonists for PPARγ.[2] PPARγ is a ligand-activated transcription factor that, upon binding to a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
PPARγ-Dependent Signaling Pathway
The binding of a rosiglitazone derivative to PPARγ initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor molecules. This transcriptional complex then drives the expression of genes involved in:
-
Insulin Sensitization: Upregulation of genes such as glucose transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and adipose tissue.[3]
-
Adipogenesis: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues.[4]
-
Lipid Metabolism: Regulation of genes involved in fatty acid uptake, transport, and storage.
PPARγ-Independent Signaling Pathways
Emerging evidence suggests that rosiglitazone and its derivatives can also exert biological effects through mechanisms that are independent of PPARγ activation. These "off-target" effects may contribute to both the therapeutic and adverse profiles of these compounds.[5][6] PPARγ-independent actions have been observed to influence various cellular processes, including cell cycle arrest and apoptosis in cancer cells, and modulation of mitochondrial function.[5][7]
Quantitative Analysis of Rosiglitazone Derivatives
The efficacy and potency of rosiglitazone derivatives are determined by their binding affinity to PPARγ and their ability to modulate downstream biological responses. The following tables summarize key quantitative data for rosiglitazone and select derivatives.
Table 1: PPARγ Binding Affinity and Potency of Rosiglitazone and Derivatives
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Activation (EC50, nM) | Reference(s) |
| Rosiglitazone | 43 | 60 | [2] |
| Pioglitazone | - | ~3000 | [8] |
| Ciglitazone | - | ~3000 | [8] |
| Derivative 6e | - | 30 | [9] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 2: In Vitro and In Vivo Metabolic Effects of Rosiglitazone
| Parameter | Effect of Rosiglitazone | Cell/Animal Model | Reference(s) |
| Glucose Uptake | Increased basal and insulin-stimulated uptake | Human podocytes, 3T3-L1 adipocytes | [3] |
| Myocardial Glucose Uptake | Increased from 20.6 to 25.5 µmol·100g⁻¹·min⁻¹ (ischemic) | Type 2 diabetic patients with CAD | [9][10] |
| Subcutaneous Adipose Tissue Glucose Uptake | Increased by 23% | Type 2 diabetic patients | [11] |
| Insulin Sensitivity | Significantly improved | Obese adolescents with IGT | [12][13] |
| Glucose Tolerance | Improved | Obese adolescents with IGT | [12][13] |
| Hepatic Triglyceride Content | Reduced by ~40% | Type 2 diabetic patients | [14][15] |
Detailed Experimental Protocols
The characterization of rosiglitazone derivatives involves a series of standardized in vitro and in vivo assays.
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Methodology: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method for measuring ligand binding.
-
Reagents:
-
GST-tagged human PPARγ-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluormone™ Pan-PPAR Green (fluorescent tracer, acceptor fluorophore)
-
Test compounds (rosiglitazone derivatives)
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the test compound dilutions, followed by a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD.
-
Add the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-6 hours, protected from light.
-
Read the plate in a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (acceptor).
-
-
Data Analysis: The TR-FRET ratio (520 nm / 495 nm) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined from a dose-response curve.
Adipocyte Differentiation Assay
Objective: To assess the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
Methodology: Oil Red O Staining of 3T3-L1 Cells
3T3-L1 cells are a well-established murine preadipocyte cell line used to study adipogenesis.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), along with the test compound (rosiglitazone derivative) or a vehicle control.
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the test compound.
-
Continue to culture for an additional 4-7 days, replacing the medium every 2-3 days.
-
-
Oil Red O Staining:
-
Wash the differentiated cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound stain.
-
-
Quantification:
-
Visualize and photograph the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent [mdpi.com]
- 3. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones Regulate Adipose Lineage Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Specific Thiazolidinediones Inhibit Ovarian Cancer Cell Line Proliferation and Cause Cell Cycle Arrest in a PPARγ Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone improves myocardial glucose uptake in patients with type 2 diabetes and coronary artery disease: a 16-week randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosiglitazone treatment increases subcutaneous adipose tissue glucose uptake in parallel with perfusion in patients with type 2 diabetes: a double-blind, randomized study with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosiglitazone improves insulin sensitivity, glucose tolerance and ambulatory blood pressure in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosiglitazone improves glucose metabolism in obese adolescents with impaired glucose tolerance: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of 5-Benzyloxy Rosiglitazone-d4 in Exploratory Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the strategic use of 5-Benzyloxy Rosiglitazone-d4, a stable isotope-labeled analog of Rosiglitazone, in the context of exploratory drug development. While direct therapeutic studies on this specific molecule are not the focus, its role as an internal standard is critical for the accurate quantification of Rosiglitazone in bioanalytical assays. This document provides the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for leveraging this tool in pharmacokinetic research.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
This compound is a synthetic derivative of Rosiglitazone, a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) used in the management of type 2 diabetes.[1][2] The key modifications—the addition of a benzyloxy group and the replacement of four hydrogen atoms with deuterium (d4)—render it an ideal internal standard for bioanalytical methods.
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise measurement of the drug's concentration in biological matrices is paramount.[3] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[4][5] Because they are chemically identical to the analyte (the drug being measured), they co-elute chromatographically and exhibit similar ionization efficiency, but are distinguishable by their mass difference.[6] This allows the SIL-IS to accurately correct for variability during sample preparation and analysis, ensuring data reliability.[3][6]
Core Principles and Applications
The primary application of this compound is in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays to quantify Rosiglitazone.[7][8][9] The workflow involves adding a known quantity of the deuterated standard to unknown samples (e.g., plasma, tissue homogenates). The ratio of the mass spectrometer's response of the analyte (Rosiglitazone) to the internal standard (this compound) is used to calculate the exact concentration of Rosiglitazone in the sample.
Key Advantages of Using this compound:
-
Accuracy and Precision: Minimizes errors from sample extraction, matrix effects, and instrument fluctuation.[3]
-
Method Robustness: Ensures consistent performance of the bioanalytical method across different samples and batches.
-
Regulatory Compliance: The use of SIL-IS is highly recommended by regulatory agencies for bioanalytical method validation.[5]
Experimental Protocols and Methodologies
Protocol: Quantification of Rosiglitazone in Rat Plasma
This protocol details a representative method for determining the concentration of Rosiglitazone in rat plasma samples following oral administration, using this compound as an internal standard.
Objective: To establish a validated LC-MS/MS method for the pharmacokinetic profiling of Rosiglitazone.
Materials:
-
Rosiglitazone reference standard
-
This compound (Internal Standard, IS)
-
Rat plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Rosiglitazone and the IS in methanol.
-
Create a series of Rosiglitazone working solutions by serial dilution in 50:50 ACN:Water to prepare calibration standards (e.g., ranging from 1 to 10,000 ng/mL).[8]
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well plate.
-
Add 10 µL of the IS working solution to every well except for the blank matrix samples.
-
Add 200 µL of ACN (containing 0.1% formic acid) to each well to precipitate plasma proteins.
-
Mix thoroughly and centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The specific mass transitions (precursor ion → product ion) must be optimized for both the analyte and the internal standard.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical pharmacokinetic study workflow utilizing an internal standard.
Data Presentation and Interpretation
LC-MS/MS Method Parameters
Quantitative data from the LC-MS/MS analysis is foundational. The following table provides hypothetical, yet typical, parameters for the analysis of Rosiglitazone and its deuterated internal standard.
| Parameter | Rosiglitazone (Analyte) | This compound (IS) | Rationale |
| Formula | C₁₈H₁₉N₃O₃S | C₂₅H₂₃D₄ N₃O₃S | Deuterium increases mass without altering chemistry. |
| Precursor Ion (Q1 m/z) | 358.1 | 468.2 (Hypothetical) | Represents the protonated parent molecule [M+H]⁺. |
| Product Ion (Q3 m/z) | 135.1 | 135.1 (Hypothetical) | A common, stable fragment ion post-collision. |
| Collision Energy (eV) | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) | Energy required for optimal fragmentation. |
Pharmacokinetic Data
The ultimate output of the study is the pharmacokinetic profile of Rosiglitazone. The table below summarizes key parameters that would be derived from the concentration-time data obtained using the validated bioanalytical method.
| PK Parameter | Value (Example) | Description |
| Tₘₐₓ (hr) | 1.0 | Time to reach maximum plasma concentration. |
| Cₘₐₓ (ng/mL) | 495 | Maximum observed plasma concentration.[10] |
| AUC₀₋₂₄ (ng·hr/mL) | 1056 | Area under the concentration-time curve from time 0 to 24 hours.[10] |
| AUC₀₋ᵢₙ𝒻 (ng·hr/mL) | 1069 | Area under the curve extrapolated to infinity.[10] |
| t₁/₂ (hr) | 5.6 | The elimination half-life of the drug.[10] |
Relevant Biological Pathways
While this compound is an analytical tool, the biological relevance stems from the action of Rosiglitazone itself. Rosiglitazone is a selective agonist for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and insulin sensitivity.[11][12]
PPARγ Signaling Pathway
Activation of PPARγ by Rosiglitazone initiates a signaling cascade that alters the transcription of numerous genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[12]
Principle of Quantification using an Internal Standard
The logical relationship ensuring accurate quantification in an LC-MS/MS assay is based on the constant ratio of an analyte to its co-processed internal standard, irrespective of sample loss.
References
- 1. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 4. nbinno.com [nbinno.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OPTIMIZATION OF LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF METFORMIN AND ROSIGLITAZONE IN HUMAN PLASMA WITH … [ouci.dntb.gov.ua]
- 10. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 5-Benzyloxy Rosiglitazone-d4 - Chemical Purity and Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of 5-Benzyloxy Rosiglitazone-d4, a deuterated analogue of a Rosiglitazone derivative. This document details the analytical methodologies used to determine these critical parameters and provides insights into the compound's synthesis and the biological pathways it influences.
Compound Information
This compound is a stable isotope-labeled compound used in various research applications, including as an internal standard in pharmacokinetic studies.
| Parameter | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₂₅H₂₁D₄N₃O₄S | [1] |
| Molecular Weight | 467.57 g/mol | [1] |
| CAS Number | 1794768-28-7 | [1] |
| Appearance | White to off-white powder | Assumed |
Quality Control Data
The chemical purity and isotopic enrichment are critical quality attributes for deuterated standards, ensuring accuracy and reliability in quantitative analyses.[2][3]
Table 1: Chemical Purity
The chemical purity of this compound is determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally required for use as a research-grade standard.
| Analysis | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% (Typical) |
Table 2: Isotopic Enrichment
The isotopic enrichment is determined by high-resolution mass spectrometry (HRMS) to quantify the percentage of the deuterated species.[4][5] For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is recommended.[2]
| Isotopic Species | Method | Specification | Result |
| d4 | HRMS | ≥ 98.0% | 99.6% (Typical) |
| d3 | HRMS | Report | 0.3% (Typical) |
| d2 | HRMS | Report | <0.1% (Typical) |
| d1 | HRMS | Report | <0.1% (Typical) |
| d0 (unlabeled) | HRMS | Report | <0.1% (Typical) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below.
Synthesis and Purification
The synthesis of Rosiglitazone analogues typically involves a multi-step process. A general synthetic route is described in various patents and publications.[6][7][8]
Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of this compound.
Protocol:
-
Synthesis: The synthesis typically starts from commercially available precursors. The key steps may include a coupling reaction to form the ether linkage, followed by a Knoevenagel condensation with 2,4-thiazolidinedione.[7] Deuterium atoms are introduced at a specific step using a deuterated reagent.
-
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to achieve high chemical purity.[9][10]
Chemical Purity Analysis by HPLC
A reverse-phase HPLC (RP-HPLC) method is commonly used to determine the chemical purity of Rosiglitazone and its analogues.[11][12][13]
Experimental Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 245 nm or 288 nm)[11][14]
-
Injection Volume: 10 µL
-
Temperature: Ambient
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Isotopic Enrichment Analysis by HRMS
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[4][5][15]
Workflow for Isotopic Enrichment Analysis:
Caption: Workflow for determining the isotopic enrichment of this compound by HRMS.
Protocol:
-
Sample Preparation: A solution of the deuterated standard is prepared in a suitable solvent.
-
Mass Spectrometry: The sample is introduced into a high-resolution mass spectrometer, and full-scan mass spectra are acquired.
-
Data Analysis: The ion chromatograms for the unlabeled analyte and all deuterated species are extracted. The peak areas are integrated to calculate the relative abundance of each isotopologue, thus determining the isotopic enrichment.[2]
Mechanism of Action: Rosiglitazone Signaling Pathway
Rosiglitazone and its analogues are potent and selective agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[16][17][18][19]
Caption: The signaling pathway of Rosiglitazone, illustrating its action as a PPARγ agonist.
Pathway Description:
-
Binding and Activation: Rosiglitazone enters the target cell and binds to PPARγ in the nucleus.[20]
-
Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).[16]
-
DNA Binding: This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding modulates the transcription of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity, enhanced glucose uptake, and anti-inflammatory effects.[17][18]
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]
- 7. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 8. Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]
- 9. WO2014077802A1 - Purification method of a glp-1 analogue - Google Patents [patents.google.com]
- 10. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 11. rjptonline.org [rjptonline.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. web.usm.my [web.usm.my]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 16. ClinPGx [clinpgx.org]
- 17. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 18. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]
- 20. Rosiglitazone - Wikipedia [en.wikipedia.org]
Sourcing and Application of High-Purity 5-Benzyloxy Rosiglitazone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 5-Benzyloxy Rosiglitazone-d4, a deuterated analog of a Rosiglitazone derivative. This document is intended to be a comprehensive resource for researchers utilizing this compound in their studies, covering aspects from sourcing and quality assessment to its application in experimental settings.
Introduction to this compound
This compound is a stable isotope-labeled derivative of Rosiglitazone, a member of the thiazolidinedione class of drugs. Rosiglitazone is a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based quantification. The benzyloxy- modification provides a key intermediate for further chemical synthesis and derivatization.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 1794768-28-7 |
| Molecular Formula | C₂₅H₂₁D₄N₃O₄S |
| Molecular Weight | 467.57 g/mol |
| Synonyms | 5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione-d4 |
Sourcing and Quality Assessment
High-purity this compound is available from several specialized chemical suppliers. When sourcing this compound, it is imperative to obtain a comprehensive Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
Key Parameters on a Certificate of Analysis:
| Parameter | Typical Specification | Importance |
| Chemical Purity (by HPLC/UPLC) | ≥98% | Ensures that the biological or analytical effects observed are attributable to the compound of interest and not to impurities. |
| Isotopic Purity (by Mass Spectrometry) | ≥99% atom % D | Confirms the level of deuterium incorporation, which is critical for its use as an internal standard and in metabolic fate studies. |
| Identity Confirmation (by ¹H-NMR, MS) | Conforms to structure | Verifies the correct chemical structure of the compound. |
| Residual Solvents (by GC-HS) | As per ICH guidelines | Ensures that residual solvents from the synthesis process are below levels that could interfere with experiments or cause toxicity. |
| Appearance | White to off-white solid | A basic quality control check. |
Reputable Suppliers:
Note: Researchers should always request a lot-specific Certificate of Analysis from the supplier before purchase.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Below is a representative experimental protocol for the quantification of an analogous non-deuterated compound in a biological matrix.
Quantification of an Unlabeled Analog in Plasma using LC-MS/MS
This protocol outlines a method for the determination of a non-deuterated Rosiglitazone analog in human plasma, using this compound as an internal standard.
3.1.1. Materials and Reagents:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound (Internal Standard, IS)
-
Unlabeled analyte (for calibration standards and quality controls)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions (Illustrative):
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte-specific (to be determined); IS: e.g., m/z 468.2 -> [fragment ion] |
| Collision Energy | To be optimized for each transition |
Note: The specific MRM transitions and collision energies for this compound must be determined by direct infusion of the compound into the mass spectrometer.
Experimental Workflow Diagram
Signaling Pathways
Rosiglitazone and its derivatives primarily exert their effects through the activation of PPARγ. However, research has also elucidated PPARγ-independent mechanisms of action, particularly in the context of cancer.[8][9]
PPARγ-Dependent Signaling in Metabolism
Activation of PPARγ by ligands like Rosiglitazone leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. In metabolic regulation, this leads to improved insulin sensitivity, adipocyte differentiation, and regulation of lipid metabolism.[2][3]
PPARγ-Dependent and -Independent Signaling in Cancer
In cancer cells, Rosiglitazone has been shown to inhibit cell growth through both PPARγ-dependent and -independent pathways. The PPARγ-dependent pathway often involves the upregulation of the tumor suppressor PTEN and subsequent inhibition of the PI3K/Akt signaling pathway. PPARγ-independent effects can include the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR pathway.[8][9][10]
Conclusion
High-purity this compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and cancer biology. Its primary utility as an internal standard ensures accurate and reliable quantification of unlabeled analogs in complex biological matrices. Furthermore, its relationship to the well-characterized PPARγ agonist Rosiglitazone allows for its use in studies investigating the intricate signaling pathways involved in metabolic diseases and cancer. Researchers are advised to source this compound from reputable suppliers and to always obtain a lot-specific Certificate of Analysis to ensure the quality and integrity of their experimental results.
References
- 1. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a Target for Concurrent Management of Diabetes and Obesity-Related Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Rosiglitazone in Human Plasma by LC-MS/MS using a Novel Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rosiglitazone in human plasma. The method utilizes 5-Benzyloxy Rosiglitazone-d4 as a novel stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. The method was developed and is presented with typical performance characteristics that are expected to meet the requirements of bioanalytical method validation guidelines.
Introduction
Rosiglitazone is an oral anti-diabetic agent that belongs to the thiazolidinedione class of drugs. It improves glycemic control by enhancing insulin sensitivity. The monitoring of Rosiglitazone concentrations in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical efficacy and safety evaluations. LC-MS/MS has become the preferred technique for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note details a complete workflow for the quantification of Rosiglitazone using this compound as an internal standard.
Experimental
Materials and Reagents
-
Rosiglitazone reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions
Stock solutions of Rosiglitazone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). A working solution of the internal standard (IS) was prepared at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Rosiglitazone.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | 0.1 | 30 | 25 |
| This compound (IS) | 468.2 | 135.1 | 0.1 | 35 | 28 |
Note: Cone voltage and collision energy may require optimization depending on the specific mass spectrometer used.
Method Validation (Typical Parameters)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[1][2] The following table outlines the typical validation parameters and their acceptance criteria.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[1] Interference should be <20% of the LLOQ for the analyte and <5% for the IS.[2] |
| Linearity | A calibration curve with at least six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The coefficient of determination (r²) should be ≥ 0.99.[3] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value).[1][4] The analyte response at the LLOQ should be at least 5 times the response of the blank. |
| Accuracy and Precision | Within-run and between-run precision (CV): ≤15% for QC samples (low, mid, high), ≤20% for LLOQ QC.[1] Within-run and between-run accuracy (% bias): within ±15% for QC samples, within ±20% for LLOQ QC.[1] At least five determinations per concentration level.[4] |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. While no specific acceptance criteria are mandated, high and consistent recovery is desirable. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and IS should be assessed. The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at the intended temperature, and post-preparative stability.[3] The mean concentration at each level should be within ±15% of the nominal concentration. |
Results and Discussion
This method provides excellent sensitivity and selectivity for the determination of Rosiglitazone in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is structurally very similar to the analyte, ensures reliable quantification by compensating for potential variations during sample preparation and analysis. The simple protein precipitation sample preparation procedure is amenable to high-throughput analysis. The chromatographic conditions provide a good peak shape and a short run time, allowing for the analysis of a large number of samples in a short period. The mass spectrometric detection in MRM mode offers high specificity and minimizes interferences from the biological matrix.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Rosiglitazone in human plasma. The use of the novel internal standard, this compound, and a straightforward sample preparation protocol makes this method well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies. The method is expected to meet all the validation requirements set by regulatory agencies.
Visualizations
References
- 1. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Rosiglitazone in Human Plasma using 5-Benzyloxy Rosiglitazone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is an oral anti-diabetic agent that belongs to the thiazolidinedione class of drugs. It improves glycemic control by enhancing insulin sensitivity.[1] Accurate quantification of rosiglitazone in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of rosiglitazone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 5-Benzyloxy Rosiglitazone-d4 as the internal standard (IS). While the literature describes the use of other internal standards like rosiglitazone-d3, the principles and procedures outlined here are directly applicable.
Rosiglitazone is extensively metabolized in humans, primarily through N-demethylation and hydroxylation.[1][2][3] The parent drug is highly bound to plasma proteins, approximately 99.8%.[1]
Mechanism of Action: PPARγ Agonism
Rosiglitazone is a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] These receptors are predominantly found in adipose tissue, skeletal muscle, and the liver, which are key sites of insulin action.[1] Activation of PPARγ nuclear receptors modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and lower blood glucose levels.
Caption: Rosiglitazone signaling pathway.
Experimental Protocols
This section details the materials and methods for the quantification of rosiglitazone in human plasma.
Materials and Reagents
-
Rosiglitazone reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
HPLC: Capable of gradient or isocratic elution.
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source, capable of multiple reaction monitoring (MRM).
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosiglitazone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rosiglitazone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 40 ng/mL) in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample preparation.[4][5]
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography Conditions
The following are typical LC conditions that can be optimized as needed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm)[4] |
| Mobile Phase | Isocratic: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2.5 minutes[4] |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion electrospray mode.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1[4][6]This compound: m/z 468.2 → 135.1 (Predicted) |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
Note: The MRM transition for this compound is predicted based on its structure and typical fragmentation patterns. This should be optimized during method development.
Caption: Experimental workflow for rosiglitazone analysis.
Method Validation and Quantitative Data
The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters from published literature are summarized below.
Linearity
The method should demonstrate linearity over a defined concentration range.
| Study Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard |
| Kim et al., 2009[4] | 1 - 500 | Not specified | Rosiglitazone-d3 |
| Kolte et al., 2003[7] | 5 - 1250 | > 0.99 | Pioglitazone |
| Hruska & Frye, 2004[5] | 5 - 1000 | > 0.99 | Betaxolol |
| Lin et al., 2004[6] | 1 - 2000 | > 0.9969 | Tolbutamide |
| Muxlow et al., 2001[8] | 3 - 100 | Not specified | SB-204882 |
Precision and Accuracy
Intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels.
| Study Reference | Precision (%CV) | Accuracy (%) |
| Kim et al., 2009[4] | < 14.4 | 93.3 - 112.3 |
| Kolte et al., 2003[7] | < 5.0 | Not specified |
| Hruska & Frye, 2004[5] | 2.3 - 8.5 | Not specified |
| Lin et al., 2004[6] | < 10.9 | > 94.5 |
| Muxlow et al., 2001[8] | < 10 | < 10 |
Recovery and Matrix Effect
Recovery of the analyte and internal standard from the plasma matrix should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with ionization.
| Study Reference | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect |
| Kim et al., 2009[4] | Not specified | Not specified | No relevant matrix effect observed |
| Kolte et al., 2003[7] | ~79 | ~60 | No interference from endogenous components |
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
| Study Reference | LLOQ (ng/mL) |
| Kim et al., 2009[4] | 1 |
| Lin et al., 2004[6] | 1 |
| Muxlow et al., 2001[8] | 3 |
| Kolte et al., 2003[7] | 5 |
| Hruska & Frye, 2004[5] | 5 |
Application to Pharmacokinetic Studies
This validated method can be successfully applied to determine the pharmacokinetic parameters of rosiglitazone in human subjects. Following oral administration, rosiglitazone is rapidly absorbed, with peak plasma concentrations (Tmax) occurring approximately 1 hour post-dose. The terminal elimination half-life (T½) is typically in the range of 3 to 7 hours.[2][3]
Sample Pharmacokinetic Parameters (4 mg & 8 mg Oral Doses)
| Parameter | 4 mg Dose (Mean ± SD) | 8 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 260.2 ± 75.7[9] | 796.51 ± 155.19[10] |
| Tmax (hr) | ~1.0[3][9] | 0.82 ± 0.52[10] |
| AUC₀-t (ng·hr/mL) | 1429 ± 566[9] | 4308.43 ± 1006.28[10] |
| T½ (hr) | 3.83 ± 0.78[9] | 3.94 ± 0.80[10] |
Conclusion
The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and robust protocol for the quantification of rosiglitazone in human plasma. The use of a deuterated internal standard like this compound ensures high accuracy and precision, making this method well-suited for a variety of clinical and research applications, including pharmacokinetic analysis and bioequivalence studies. The straightforward protein precipitation sample preparation allows for high-throughput analysis, which is essential in drug development.
References
- 1. Rosiglitazone (Avandia) [ebmconsult.com]
- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified method for determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated high-performance liquid chromatography method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Pharmacokinetics of Oral Rosiglitazone in Taiwanese and Post Hoc Comparisons with Caucasian, Japanese, Korean, and Mainland Chinese Subjects [journals.library.ualberta.ca]
- 10. Pharmacokinetic and bioequivalence study of an oral 8 mg dose of rosiglitazone tablets in Thai healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Techniques for the Bioanalysis of Rosiglitazone and its Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of Rosiglitazone.
Introduction Rosiglitazone is a member of the thiazolidinedione class of medications used in the management of type 2 diabetes mellitus.[1] Accurate and reliable quantification of Rosiglitazone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as 5-Benzyloxy Rosiglitazone-d4, is essential for correcting analyte loss during sample preparation and for minimizing variability from matrix effects and instrument response, thereby ensuring high precision and accuracy in LC-MS/MS analysis.
This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely applicable for the extraction of Rosiglitazone and its deuterated analogues from biological samples prior to chromatographic analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves adding an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[2][3] While simple, this method may result in a less clean extract compared to LLE or SPE, potentially leading to greater matrix effects in the subsequent LC-MS/MS analysis.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the working solution of this compound (as the internal standard) to the plasma sample.[4]
-
Precipitation: Add 250-300 µL of ice-cold acetonitrile to the tube.[4]
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.
Caption: Workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[5][6] This method generally provides a cleaner sample than PPT by removing more endogenous interferences.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 200 µL to 1 mL of the biological sample (e.g., human plasma) into a glass screw-cap tube.[5][7]
-
Internal Standard Spiking: Add the working solution of this compound to the sample.
-
pH Adjustment (If necessary): Add a buffer to adjust the pH of the sample. For Rosiglitazone, which is a weak base, adjusting the pH to be basic (e.g., pH 9.5) can improve extraction efficiency into an organic solvent.[8]
-
Solvent Addition: Add 3-5 mL of an appropriate, water-immiscible organic solvent (e.g., a mixture of methylene chloride and hexane, or dihexyl ether).[8][9]
-
Extraction: Cap the tube and vortex/shake vigorously for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic (upper or lower, depending on solvent density) layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Dry the collected organic solvent under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent material, packed into a cartridge, to isolate analytes from a complex matrix.[10] It provides the cleanest extracts and allows for analyte concentration, leading to improved sensitivity. The choice of sorbent (e.g., C8, C18, or polymeric) depends on the physicochemical properties of the analyte.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sorbent Conditioning: Condition an SPE cartridge (e.g., C8 or C18, 100 mg) by passing 1-2 mL of methanol, followed by 1-2 mL of water or an appropriate buffer. Do not allow the sorbent bed to dry out.
-
Sample Pre-treatment: In a separate tube, add the working solution of this compound to the plasma sample. Dilute the sample with water or a buffer to reduce viscosity and ensure proper binding to the sorbent.[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove endogenous, weakly-bound interferences.
-
Drying (Optional): Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the wash solvent.
-
Elution: Elute the analyte and internal standard from the sorbent using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).[11]
-
Evaporation: Collect the eluate and dry it under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Caption: Workflow for Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes performance data from various published methods for Rosiglitazone analysis, which are indicative of the performance expected when using this compound as an internal standard.
| Preparation Method | Matrix | Internal Standard (IS) | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (Inter-day CV%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | Pioglitazone | ~79% (Rosiglitazone) | 5.0 | 5 - 1250 | < 5.0% | [5] |
| Liquid-Liquid Extraction | Human Plasma | Tolbutamide | Not Reported | 1.0 | 1 - 2000 | < 10.9% | [7] |
| Protein Precipitation | Human Plasma | Betaxolol | Not Reported | Not Reported | Not Reported | 2.3 - 5.7% | [2] |
| Solid-Phase Extraction | Human Plasma | (3S)-3-OH-quinidine | 90% | 1.0 | 1 - 1000 | < 8.7% | [6] |
| HF-LPME | Biological Fluids | Not Specified | Enrichment Factor: 280 | 0.56 (HPLC) | 1.0 - 500 (HPLC) | < 10.9% | [8] |
| Protein Precipitation | Rat Plasma & Tissues | Pioglitazone | 92.5 - 96.6% | 1.0 | 1 - 10000 | Not Reported | [12] |
| LC-MS/MS Method | Rat DBS & Urine | Pioglitazone | 93.3% (DBS), 92.5% (Urine) | 0.052 (DBS) | 0.05 - 100 | < 4.82% | [13] |
Conclusion
The choice of sample preparation technique for the analysis of Rosiglitazone and its internal standard, this compound, depends on the specific requirements of the study.
-
Protein Precipitation is ideal for rapid, high-throughput screening where the highest degree of cleanliness is not required.
-
Liquid-Liquid Extraction offers a balance between cleanliness, recovery, and complexity, making it a robust choice for many applications.
-
Solid-Phase Extraction provides the cleanest extracts and the ability to concentrate the analyte, making it the preferred method for assays requiring the lowest limits of quantification and minimal matrix effects.
Each protocol should be thoroughly validated according to regulatory guidelines to ensure it meets the required standards for accuracy, precision, selectivity, and stability for the specific biological matrix being analyzed.[14]
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simplified method for determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. a protein precipitation extraction method [protocols.io]
- 5. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hollow fiber liquid-phase microextraction for the determination of trace amounts of rosiglitazone (anti-diabetic drug) in biological fluids using capillary electrophoresis and high performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Rosiglitazone and its Internal Standard in Human Plasma
Abstract
This application note details a comprehensive and validated solid-phase extraction (SPE) protocol for the efficient extraction of rosiglitazone and a suitable internal standard from human plasma. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for which this sample preparation is highly suitable. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or other quantitative bioanalyses of rosiglitazone. The presented method demonstrates high recovery and reproducibility.
Introduction
Rosiglitazone is an oral anti-diabetic agent that reduces insulin resistance. Accurate and precise quantification in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. It offers significant advantages over liquid-liquid extraction by minimizing solvent consumption and improving selectivity and recovery. This protocol provides a step-by-step guide for the SPE of rosiglitazone from human plasma.
Materials and Reagents
-
Rosiglitazone reference standard
-
Internal Standard (IS): Pioglitazone is a commonly used and structurally similar internal standard.[1][2] Other reported internal standards include glipizide, tolbutamide, and celecoxib.[3][4][5]
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Formic acid (or ammonium acetate/potassium dihydrogen phosphate for pH adjustment)
-
SPE cartridges: C8 or C18 cartridges (e.g., 50 mg) are suitable for rosiglitazone extraction.[6]
Experimental Protocol
This protocol is a synthesis of best practices derived from multiple validated methods.
3.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of rosiglitazone and the internal standard (e.g., pioglitazone) in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare serial dilutions of the rosiglitazone stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Spiked Samples: Spike blank human plasma with the working standards to create calibration standards and quality control samples at various concentrations. A typical calibration curve might range from 1 to 10,000 ng/mL.[1][2]
-
Internal Standard Spiking: Add a fixed concentration of the internal standard to all samples (calibration standards, QCs, and unknown samples) to correct for variability during sample processing.
3.2. Solid-Phase Extraction (SPE) Procedure
The following is a general bind-elute SPE strategy.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add the internal standard.
-
Acidify the sample by adding a small volume of dilute acid (e.g., formic acid or HCl) to a pH of approximately 4.0. This helps in the retention of the analyte on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C8 or C18 cartridge. This step solvates the stationary phase.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water (or a buffer matching the pH of the pre-treated sample) through the cartridge. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove endogenous interferences.
-
-
Elution:
-
Elute the rosiglitazone and internal standard from the cartridge using 1 mL of a suitable organic solvent. Acetonitrile or methanol are commonly used.[6]
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of rosiglitazone using SPE followed by LC-MS/MS, as reported in the literature.
Table 1: Recovery and Linearity Data for Rosiglitazone
| Parameter | Value | Reference |
| Mean Recovery | 91.2% - 96.64% | [1][2][6] |
| Linearity Range | 1 - 10,000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [1][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [1][2][6] |
Table 2: Precision and Accuracy Data for Rosiglitazone
| Parameter | Value | Reference |
| Intra-day Precision (%RSD) | < 9.8% | [6] |
| Inter-day Precision (%RSD) | < 7.9% | [6] |
| Accuracy | 91.0% - 103.6% | [6] |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Rosiglitazone.
Conclusion
The solid-phase extraction protocol presented in this application note provides a reliable and efficient method for the extraction of rosiglitazone from human plasma. The method is suitable for use in regulated bioanalysis and can be readily adapted for use with various internal standards and LC-MS/MS systems. The high recovery and good precision and accuracy make it an excellent choice for pharmacokinetic and other drug development studies.
References
- 1. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of 5-Benzyloxy Rosiglitazone-d4 from Human Urine for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the efficient extraction of 5-Benzyloxy Rosiglitazone-d4, a deuterated internal standard for Rosiglitazone, from human urine samples. The described liquid-liquid extraction (LLE) method is optimized for high recovery and compatibility with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Rosiglitazone is an antidiabetic drug of the thiazolidinedione class used to treat type 2 diabetes.[1][2] Accurate quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3][4]
This application note details a robust liquid-liquid extraction protocol for this compound from human urine. The methodology is based on established principles of drug extraction from biological fluids and is designed to provide a clean extract with high analyte recovery, suitable for sensitive LC-MS/MS analysis.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₁D₄N₃O₄S | [3] |
| Molecular Weight | 467.57 g/mol | [3] |
| CAS Number | 1794768-28-7 | [3] |
| Synonyms | 5-{[4-(2-((5-(Benzyloxy)pyridin-2-yl)(methyl-d3)amino)ethoxy-d4)phenyl]methyl}thiazolidine-2,4-dione | N/A |
Experimental Protocol
This protocol is designed for the extraction of this compound from human urine samples.
Materials and Reagents:
-
Human Urine Samples
-
This compound reference standard
-
Internal Standard Working Solution (if different from the analyte)
-
β-glucuronidase from Helix pomatia
-
Ammonium Acetate Buffer (100 mM, pH 4.0)
-
Ammonium Hydroxide (5 M)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Deionized Water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
1. Sample Pre-treatment (Deconjugation):
Since many drugs and their metabolites are excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is often necessary to liberate the free drug.[2][5]
-
Aliquot 200 µL of the urine sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of β-glucuronidase solution (e.g., 100,000 units/mL in buffer).
-
Add 175 µL of 100 mM ammonium acetate buffer (pH 4.0).
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 40°C for 60 minutes in a water bath.[5]
-
Allow the sample to cool to room temperature.
-
Quench the enzymatic reaction by adding 20 µL of 5 M ammonium hydroxide and vortexing.[5]
2. Liquid-Liquid Extraction:
-
To the pre-treated urine sample, add 1 mL of ethyl acetate.[1]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 1-4) with a second aliquot of 1 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
3. Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Analytical Conditions (Example)
The following are typical starting conditions for LC-MS/MS analysis of Rosiglitazone and its analogues. Method optimization is recommended.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte separation |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Rosiglitazone in biological fluids, which can be expected to be similar for its deuterated analogue.
| Parameter | Value | Matrix | Reference |
| Recovery | > 90% | Human Plasma | [1] |
| Recovery | 92.49% | Rat Urine | [6] |
| LLOQ | 5 ng/mL | Human Plasma | [1] |
| LLOQ | 0.075 ng/mL | Rat Urine | [6] |
| Linearity Range | 0.05 - 100 ng/mL | Rat Urine | [6] |
| Intra-day RSD | 0.58 - 6.69% | Human Plasma | [1] |
| Inter-day RSD | 0.82 - 6.63% | Human Plasma | [1] |
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound from Urine.
Discussion
The described liquid-liquid extraction protocol provides a simple and effective method for the isolation of this compound from human urine. The use of ethyl acetate as the extraction solvent is based on its proven efficiency for Rosiglitazone extraction from biological matrices.[1] The pre-treatment step with β-glucuronidase is critical for ensuring the analysis of total (conjugated and unconjugated) drug concentrations. The subsequent evaporation and reconstitution steps serve to concentrate the analyte and ensure compatibility with the reverse-phase LC-MS/MS system.
The method is expected to yield high recovery and a clean extract, minimizing matrix effects and leading to reliable and reproducible quantification. Researchers should validate this method in their own laboratory to establish performance characteristics such as recovery, matrix effect, linearity, accuracy, and precision according to regulatory guidelines.
Conclusion
This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of this compound from human urine. The method is suitable for use in pharmacokinetic and drug metabolism studies requiring accurate and precise quantification of Rosiglitazone using a deuterated internal standard. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. lcms.cz [lcms.cz]
- 6. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
UPLC-MS/MS protocol for 5-Benzyloxy Rosiglitazone-d4 quantification
Application Notes and Protocols
Topic: UPLC-MS/MS Protocol for 5-Benzyloxy Rosiglitazone-d4 Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosiglitazone is an oral anti-diabetic drug that acts as a selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1]. Accurate and sensitive quantification of rosiglitazone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the quantification of rosiglitazone, utilizing this compound as an internal standard (IS). The method is optimized for high throughput, sensitivity, and selectivity.
Principle
The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Materials and Reagents
-
Analytes: Rosiglitazone, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Chemicals: Ammonium formate
-
Biological Matrix: Human plasma
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rosiglitazone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Rosiglitazone stock solution with 50% methanol to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC or equivalent. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 2.0 min, hold for 0.5 min, return to 10% B in 0.1 min, hold for 0.9 min |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | 0.1 | 30 | 25 |
| This compound | 362.1 | 139.1 | 0.1 | 30 | 25 |
Note: The MRM transition for this compound is a predicted value based on the structure of rosiglitazone and may require optimization.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for rosiglitazone, which can be expected for this protocol.
Table 4: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | r² |
| Rosiglitazone | 1 - 2000[2] | >0.99 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1.054[3] | <15 | <15 | ±15 |
| Low | 2.112[3] | <15 | <15 | ±15 |
| Mid | 52.80[3] | <15 | <15 | ±15 |
| High | 211.2[3] | <15 | <15 | ±15 |
Table 6: Recovery
| Analyte | Extraction Recovery (%) |
| Rosiglitazone | >85% |
Mandatory Visualization
Caption: Experimental workflow for UPLC-MS/MS quantification of Rosiglitazone.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application of 5-Benzyloxy Rosiglitazone-d4 in Pharmacokinetic Studies of Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is an oral anti-diabetic agent belonging to the thiazolidinedione class of drugs. It enhances insulin sensitivity in target tissues, thereby improving glycemic control in patients with type 2 diabetes.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies of rosiglitazone typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and sensitive quantification of the drug in biological matrices. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. 5-Benzyloxy Rosiglitazone-d4, a deuterated analog of a rosiglitazone derivative, serves as an excellent internal standard for these studies due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.
Principle and Rationale for Use
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to all samples, including calibration standards, quality controls, and unknown study samples. The ideal IS co-elutes with the analyte of interest and experiences similar extraction recovery and ionization efficiency. By calculating the ratio of the analyte's peak area to the IS's peak area, variability introduced during sample preparation and analysis can be normalized, leading to more accurate and precise quantification.
This compound is a suitable internal standard for rosiglitazone pharmacokinetic studies for the following reasons:
-
Chemical Similarity: Its core structure is closely related to rosiglitazone, ensuring similar behavior during extraction and chromatographic separation.
-
Mass Difference: The deuterium labeling provides a distinct mass difference from the unlabeled rosiglitazone, allowing for simultaneous detection by the mass spectrometer without isobaric interference.
-
Co-elution: Due to its structural similarity, it is expected to have a retention time very close to that of rosiglitazone under typical reversed-phase HPLC conditions.
-
Stability: Stable isotope labeling does not significantly alter the chemical properties or stability of the molecule.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of rosiglitazone utilizing this compound as an internal standard.
Caption: Workflow of a typical pharmacokinetic study.
Rosiglitazone Signaling Pathway
Rosiglitazone exerts its therapeutic effect by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[2] The activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[2]
References
Application Note & Protocol: High-Throughput Bioanalytical Method for Rosiglitazone and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is an oral anti-diabetic agent belonging to the thiazolidinedione class of drugs. It improves insulin sensitivity by acting as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The metabolism of rosiglitazone is extensive, with the primary routes being N-demethylation and hydroxylation, mediated predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1] The two major metabolites found in human plasma are N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[2] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring of rosiglitazone and its key metabolites.
This document provides a detailed protocol for a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone in human plasma. The method utilizes a stable isotope-labeled internal standard, 5-Benzyloxy Rosiglitazone-d4 (or a suitable alternative like Rosiglitazone-d4), to ensure high accuracy and precision.
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes phase I metabolism in the liver, primarily through oxidation reactions catalyzed by CYP450 enzymes. The main pathways are N-demethylation to form N-desmethyl rosiglitazone and hydroxylation to form p-hydroxy rosiglitazone. These metabolites can then undergo further phase II conjugation reactions before excretion.[1]
Experimental Protocols
This protocol is adapted from established and validated methods for the analysis of rosiglitazone and its metabolites.[2][3]
Materials and Reagents
-
Analytes: Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone reference standards.
-
Internal Standard (IS): this compound (or Rosiglitazone-d4).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).
-
Water: Deionized water, 18 MΩ·cm or higher.
-
Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA).
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone, and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (40 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting rosiglitazone and its metabolites from plasma.[2]
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (40 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are a representative starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm) |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp | 500°C |
| Ion Spray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl Rosiglitazone | 344.2 | 121.1 |
| p-hydroxy Rosiglitazone | 374.1 | 151.1 |
| Rosiglitazone-d4 (IS) | 362.1 | 139.1 |
Note: The specific m/z values for this compound would need to be determined empirically.
Method Validation Summary
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters for a bioanalytical method for rosiglitazone and its metabolites.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Rosiglitazone | 1 - 500 | 1.00 | >0.999 |
| N-desmethyl Rosiglitazone | 1 - 500 | 1.00 | >0.999 |
| p-hydroxy Rosiglitazone | 1 - 25 | 1.00 | >0.995 |
Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Rosiglitazone | LLOQ | 1 | < 9.4 | < 3.2 | 98.0 - 106.0 |
| Low | 3 | < 5.9 | < 1.5 | 100.0 - 103.2 | |
| Mid | 200 | < 4.5 | < 2.8 | 99.5 - 101.5 | |
| High | 400 | < 3.8 | < 2.1 | 99.8 - 102.3 | |
| N-desmethyl Rosiglitazone | LLOQ | 1 | < 8.5 | < 4.1 | 95.7 - 112.7 |
| Low | 3 | < 6.2 | < 3.5 | 98.3 - 105.4 | |
| Mid | 200 | < 5.1 | < 2.9 | 100.2 - 103.8 | |
| High | 400 | < 4.3 | < 2.4 | 99.1 - 101.9 | |
| p-hydroxy Rosiglitazone | LLOQ | 1 | < 14.4 | < 13.9 | 93.3 - 112.3 |
| Low | 3 | < 10.2 | < 9.8 | 95.1 - 108.7 | |
| Mid | 10 | < 8.7 | < 7.5 | 97.4 - 106.2 | |
| High | 20 | < 7.9 | < 6.8 | 98.6 - 104.5 |
Data compiled from representative studies.[2][3]
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Rosiglitazone | 85 - 95 | 90 - 110 |
| N-desmethyl Rosiglitazone | 82 - 93 | 88 - 108 |
| p-hydroxy Rosiglitazone | 78 - 90 | 85 - 115 |
| Internal Standard | 88 - 96 | 92 - 105 |
Matrix effect is assessed by comparing the response of an analyte in post-extraction spiked blank plasma to its response in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.
Stability
| Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 24 hours | > 92% |
| Freeze-Thaw Cycles | 3 cycles | > 92% |
| Long-term (-80°C) | 4 weeks | > 93% |
| Autosampler (4°C) | 48 hours | > 95% |
Stability data for rosiglitazone in human plasma.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow, from sample receipt to data analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 5-Benzyloxy Rosiglitazone-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Rosiglitazone is an oral anti-diabetic agent belonging to the thiazolidolidinedione class of drugs. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent, CYP2C9. The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of metabolites such as N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[1] Understanding the pharmacokinetics and metabolism of rosiglitazone is crucial for assessing its efficacy and safety. Stable isotope-labeled internal standards are essential for the accurate quantification of drugs and their metabolites in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.
Principle and Application of 5-Benzyloxy Rosiglitazone-d4
This compound is a deuterated analog of a protected form of a hydroxylated rosiglitazone metabolite. The deuterium labeling provides a distinct mass difference from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. While not used directly in its "benzyloxy" form in metabolic assays, it serves as a critical precursor in the synthesis of deuterated hydroxylated rosiglitazone metabolite standards, such as p-hydroxy-rosiglitazone-d4 or o-hydroxy-rosiglitazone-d4. The benzyloxy group acts as a protecting group for the hydroxyl moiety during the synthesis of the deuterated compound. Once the synthesis is complete, the benzyloxy group is removed to yield the final deuterated metabolite standard.
The primary application of the synthesized deuterated metabolite standard is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[2] This allows for the precise and accurate quantification of the corresponding non-labeled metabolite in various biological samples, including plasma, urine, and in vitro metabolism systems like human liver microsomes.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.[5]
Experimental Protocols
1. In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of rosiglitazone using human liver microsomes and to quantify the formation of its major metabolites using LC-MS/MS with a deuterated internal standard.
Materials:
-
Rosiglitazone
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Deuterated internal standard working solution (e.g., a mixture of Rosiglitazone-d4 and its deuterated metabolites like N-desmethyl-rosiglitazone-d4 and p-hydroxy-rosiglitazone-d4, each at a suitable concentration in 50% ACN)
-
Control samples (without NADPH and without substrate)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL) and rosiglitazone (at various concentrations, e.g., 1-100 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard working solution.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis of Rosiglitazone and its Metabolites
This protocol provides a general framework for the simultaneous quantification of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of analytes and metabolites |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl rosiglitazone | 344.2 | 121.1 |
| p-hydroxy rosiglitazone | 374.1 | 151.1 |
| Rosiglitazone-d4 (IS) | 362.1 | 139.1 |
| N-desmethyl rosiglitazone-d4 (IS) | 348.2 | 125.1 |
| p-hydroxy rosiglitazone-d4 (IS) | 378.1 | 155.1 |
Note: The exact m/z values for the deuterated standards will depend on the specific location and number of deuterium atoms.
Data Analysis:
-
Quantify the concentrations of rosiglitazone and its metabolites by constructing calibration curves using the peak area ratios of the analyte to the corresponding internal standard.
-
The calibration standards should be prepared in a matrix that mimics the study samples (e.g., quenched HLM buffer for in vitro studies or plasma for in vivo studies).
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Rosiglitazone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | 25 |
| N-desmethyl rosiglitazone | 344.2 | 121.1 | 28 |
| p-hydroxy rosiglitazone | 374.1 | 151.1 | 22 |
| Rosiglitazone-d4 (IS) | 362.1 | 139.1 | 25 |
| N-desmethyl rosiglitazone-d4 (IS) | 348.2 | 125.1 | 28 |
| p-hydroxy rosiglitazone-d4 (IS) | 378.1 | 155.1 | 22 |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Example Calibration Curve Data for Rosiglitazone Metabolites
| Analyte | Concentration Range (ng/mL) | R² |
| Rosiglitazone | 1 - 500 | >0.99 |
| N-desmethyl rosiglitazone | 1 - 150 | >0.99 |
| p-hydroxy rosiglitazone | 1 - 25 | >0.99 |
Data adapted from published methods.[3]
Mandatory Visualization
Caption: Metabolic pathway of Rosiglitazone.
Caption: Workflow for in vitro drug metabolism analysis.
References
- 1. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Rosiglitazone using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the quantitative analysis of Rosiglitazone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology incorporates the use of a deuterated internal standard, Rosiglitazone-d3, for accurate and precise quantification. While specific parameters for 5-Benzyloxy Rosiglitazone-d4 were not found, the provided data for Rosiglitazone-d3 serves as a robust alternative for isotopic dilution methods.
Introduction
Rosiglitazone is an oral anti-diabetic drug that acts as an insulin sensitizer. Accurate quantification of Rosiglitazone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Rosiglitazone-d3, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the analysis of Rosiglitazone and the internal standard Rosiglitazone-d3. These parameters were determined using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] |
| Rosiglitazone | 358.1 | 135.1 |
| Rosiglitazone-d3 (Internal Standard) | 361.1 | 138.1 |
Note: The selection of precursor and product ions is based on the fragmentation pattern of the molecules. The d3-labeled internal standard is expected to have a similar fragmentation pattern to the unlabeled analyte, with a mass shift corresponding to the number of deuterium atoms.
Experimental Protocol
This protocol outlines the steps for sample preparation and LC-MS/MS analysis of Rosiglitazone in a biological matrix (e.g., plasma).
Materials and Reagents
-
Rosiglitazone analytical standard
-
Rosiglitazone-d3 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (e.g., human plasma)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of the biological matrix sample, add a predetermined amount of Rosiglitazone-d3 internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Rosiglitazone using LC-MS/MS.
Caption: LC-MS/MS workflow for Rosiglitazone quantification.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Rosiglitazone) to the internal standard (Rosiglitazone-d3). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Rosiglitazone standards against their corresponding concentrations. The concentration of Rosiglitazone in the unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of Rosiglitazone in biological matrices using LC-MS/MS with a deuterated internal standard. The use of Rosiglitazone-d3 ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications.
Troubleshooting & Optimization
Troubleshooting isotopic cross-talk with 5-Benzyloxy Rosiglitazone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Benzyloxy Rosiglitazone-d4 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a signal for my unlabeled analyte, Rosiglitazone, even when I only inject a solution of this compound. What could be the cause?
This issue, often referred to as "cross-talk," can arise from two primary sources:
-
Isotopic Impurity of the SIL-IS: The this compound standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[1][2] This will directly contribute to the signal of the unlabeled analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[2]
-
In-source Fragmentation or H/D Exchange: The deuterium labels on the SIL-IS may be unstable under the analytical conditions. This can occur through fragmentation in the mass spectrometer's ion source or through hydrogen/deuterium (H/D) exchange with protons from the solvent or matrix.[3][4] This exchange can lead to the formation of ions with a mass-to-charge ratio (m/z) identical to the unlabeled analyte.
Troubleshooting Steps:
-
Verify Isotopic Purity: The most crucial first step is to assess the isotopic purity of your this compound standard. This can be done using high-resolution mass spectrometry (HRMS).[5]
-
Optimize MS Conditions: Experiment with softer ionization conditions, such as lower ion source temperatures or different electrospray ionization (ESI) parameters, to minimize in-source fragmentation.[6]
-
Evaluate Solvent and pH: If H/D exchange is suspected, investigate the stability of the SIL-IS in your sample preparation and mobile phase solvents. Acidic or basic conditions can sometimes promote exchange.[4] Consider preparing samples in deuterated solvents for a short period to see if the exchange is mitigated.
Q2: My calibration curve for Rosiglitazone is non-linear, especially at higher concentrations. Could this be related to isotopic cross-talk?
Yes, non-linearity in the calibration curve, particularly a plateau at higher concentrations, can be a symptom of isotopic cross-talk. This occurs when the natural isotopic abundance of the unlabeled analyte contributes to the signal of the SIL-IS.[7][8]
Explanation:
Rosiglitazone, like any molecule containing carbon, has a natural abundance of the heavier isotope, ¹³C (approximately 1.1%). In a molecule with many carbon atoms, the probability of having one or more ¹³C atoms increases. This results in a small but significant population of analyte molecules with masses of M+1, M+2, etc. If the mass difference between your unlabeled analyte and this compound is small (e.g., d3 or d4), the M+4 isotope peak of the analyte could potentially overlap with the monoisotopic peak of the d4-labeled internal standard. At high analyte concentrations, this contribution becomes significant and can artificially inflate the internal standard signal, leading to a non-linear response.
Troubleshooting Steps:
-
Assess Analyte Contribution: Analyze a high-concentration standard of the unlabeled Rosiglitazone and monitor the mass transition for this compound. The presence of a signal will confirm this direction of cross-talk.
-
Increase Mass Difference: If synthetically feasible, using a SIL-IS with a higher degree of deuteration (e.g., d6, d8) will shift its m/z further from the analyte's isotopic cluster, minimizing overlap.[1]
-
Monitor a Different Isotope: A more advanced technique is to monitor a less abundant isotope of the SIL-IS as the precursor ion, which may have minimal or no isotopic contribution from the analyte.[7]
-
Mathematical Correction: In some cases, if the cross-talk is well-characterized and consistent, mathematical corrections can be applied to the data. However, this should be a last resort and requires thorough validation.
Q3: The retention time of this compound is slightly different from the unlabeled Rosiglitazone. Is this a problem?
A small shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "deuterium isotope effect".[6] This occurs because the C-D bond is slightly stronger and less lipophilic than the C-H bond, which can lead to earlier elution in reversed-phase chromatography.[3]
Is it a problem?
It can be. If the retention time shift is significant, the analyte and the SIL-IS may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.
Troubleshooting Steps:
-
Ensure Chromatographic Co-elution: The goal is to have the analyte and SIL-IS elute as closely as possible. Optimize your chromatographic method (e.g., gradient, temperature) to minimize the separation.
-
Evaluate Matrix Effects: Infuse a constant stream of both the analyte and SIL-IS post-column while injecting a blank matrix extract. If the signals for both compounds dip simultaneously and to a similar extent, they are likely experiencing similar matrix effects despite the slight retention time difference.
-
Consider ¹³C or ¹⁵N Labeled Standards: If the deuterium isotope effect is problematic and cannot be resolved chromatographically, switching to a ¹³C or ¹⁵N labeled internal standard is the most effective solution, as these typically do not exhibit a significant retention time shift.[3][6]
Quantitative Data Summary
The following table provides hypothetical, yet typical, data that researchers might generate when troubleshooting isotopic cross-talk with this compound.
| Parameter | Ideal Value | Potential Issue Indication | Troubleshooting Action |
| Isotopic Purity of SIL-IS | > 99% | < 98% | Source a higher purity standard or perform mathematical correction.[2] |
| Unlabeled Analyte in SIL-IS | < 0.1% | > 0.5% | Indicates significant impurity; may require a new batch of SIL-IS.[2] |
| Analyte Contribution to IS Signal | Not detectable | Signal > 1% of IS response at ULOQ | Increase mass difference of IS or monitor a different IS isotope.[1][7] |
| Retention Time Difference (ΔRT) | < 0.05 min | > 0.1 min | Optimize chromatography or evaluate differential matrix effects. |
| H/D Back-Exchange | < 1% | > 2% after 24h in autosampler | Minimize sample residence time in autosampler, adjust pH.[6] |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity and Unlabeled Analyte Content in this compound
Objective: To determine the isotopic purity of the this compound standard and quantify the percentage of unlabeled Rosiglitazone impurity.
Methodology:
-
Sample Preparation: Prepare a high-concentration solution (e.g., 1 µg/mL) of the this compound standard in a clean solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, capable of resolving the isotopic peaks.
-
Data Acquisition: Infuse the solution directly into the mass spectrometer. Acquire a full-scan mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the monoisotopic peak of the d4-labeled standard and the peak corresponding to the unlabeled analyte.
-
Calculate the isotopic purity by comparing the peak area or intensity of the unlabeled analyte to the total peak area of all isotopic forms of the standard.[5]
-
Protocol 2: Evaluating Analyte Contribution to the SIL-IS Signal
Objective: To determine if the natural isotopic distribution of Rosiglitazone contributes to the signal of this compound.
Methodology:
-
Sample Preparation: Prepare a series of calibration standards of unlabeled Rosiglitazone, including a standard at the upper limit of quantification (ULOQ). Do NOT add the this compound internal standard.
-
LC-MS/MS Analysis: Analyze these samples using your established LC-MS/MS method.
-
Data Analysis: Monitor the MRM transition for this compound in the chromatograms of the unlabeled analyte standards. The presence of a peak at the retention time of Rosiglitazone indicates cross-talk from the analyte to the internal standard.[1] A plot of the analyte concentration versus the observed "internal standard" peak area should be linear if isotopic cross-talk is occurring.[1]
Visualizations
Caption: Troubleshooting workflow for isotopic cross-talk.
Caption: Isotopic cross-talk pathways in MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Separation of Rosiglitazone and 5-Benzyloxy Rosiglitazone-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the separation of Rosiglitazone from its deuterated and substituted analog, 5-Benzyloxy Rosiglitazone-d4.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating Rosiglitazone from this compound?
A1: The primary challenge lies in the structural similarity of the molecules. While the deuterium labeling in this compound has a negligible effect on chromatographic retention under typical reversed-phase conditions, the addition of the benzyloxy group significantly increases the hydrophobicity of the molecule compared to Rosiglitazone.[1][2] Therefore, the separation is primarily between Rosiglitazone and a more non-polar analog. A well-optimized gradient is crucial to achieve baseline separation in a reasonable timeframe.[3]
Q2: What type of LC column is recommended for this separation?
A2: A C18 column is the most common choice for the analysis of Rosiglitazone and is a suitable starting point for this separation.[4][5][6] These columns provide excellent hydrophobic selectivity. For potentially better resolution, especially if peak tailing is observed, a column with end-capping or a phenyl-hexyl stationary phase could be considered to provide alternative selectivity through pi-pi interactions with the aromatic rings in both molecules.[7]
Q3: Which mobile phases are suitable for this analysis?
A3: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.[2]
-
Aqueous Phase (Solvent A): Water with a buffer such as ammonium acetate or formic acid is recommended to control the pH and improve peak shape.[5][8] A pH of around 3-4 is often a good starting point for Rosiglitazone analysis.
-
Organic Phase (Solvent B): Acetonitrile or methanol are common choices. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[9]
Q4: Why is a gradient elution recommended over an isocratic method?
A4: Due to the difference in hydrophobicity between Rosiglitazone and this compound, an isocratic method might either result in a long retention time for the more hydrophobic this compound or poor retention and resolution of Rosiglitazone. A gradient elution allows for the separation of compounds with a wider range of polarities in a single run, providing better peak shapes and shorter analysis times.[3][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the method development and execution for the separation of Rosiglitazone and this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Overlap | Inadequate separation between Rosiglitazone and this compound. | 1. Modify the Gradient: Decrease the ramp of the gradient (slower increase in organic solvent).[10] 2. Change Organic Solvent: Switch from methanol to acetonitrile or vice versa to alter selectivity.[9] 3. Adjust pH: Modify the pH of the aqueous mobile phase to potentially alter the ionization and retention of the analytes.[11] 4. Change Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.[7] |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | 1. Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of free silanols on the silica backbone.[9] 2. Use a Buffered Mobile Phase: Ensure consistent pH throughout the analysis.[5] 3. Use an End-capped Column: These columns have fewer accessible silanol groups. |
| Broad Peaks | High diffusion in the column or issues with the flow path. | 1. Increase Flow Rate: This can sometimes sharpen peaks, but may decrease resolution. 2. Check for Extra-column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible. 3. Sample Solvent Mismatch: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[12] |
| Inconsistent Retention Times | Issues with the LC system or column equilibration. | 1. Ensure Proper Column Equilibration: Increase the equilibration time between injections.[11] 2. Check for Leaks: Inspect all fittings for any signs of leakage.[11] 3. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.[12] |
| Ghost Peaks | Contamination in the system or carryover from previous injections. | 1. Run Blank Injections: Inject a blank solvent to see if the ghost peak is present. 2. Clean the Injector: Implement a needle wash with a strong solvent. 3. Ensure High Purity Solvents: Use HPLC or LC-MS grade solvents and reagents.[12] |
Experimental Protocols
Recommended Starting LC Gradient Method
This protocol provides a starting point for the separation. Optimization will likely be required based on your specific instrumentation and column.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 245 nm[6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Sample Preparation
-
Prepare a stock solution of Rosiglitazone and this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the initial mobile phase (30% Acetonitrile with 0.1% Formic Acid) to the desired concentration.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.[12]
Visualizations
Caption: Experimental workflow for LC analysis.
Caption: Troubleshooting logic for common LC issues.
References
- 1. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.usm.my [web.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. scispace.com [scispace.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Addressing Matrix Effects for 5-Benzyloxy Rosiglitazone-d4 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalysis of 5-Benzyloxy Rosiglitazone-d4 in plasma samples using LC-MS/MS.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during your experiments.
Issue 1: Poor reproducibility of this compound signal in quality control (QC) samples.
Question: We are observing significant variability in the peak area of our internal standard, this compound, across different plasma lots and within the same analytical batch. What could be the cause and how can we troubleshoot this?
Answer:
Poor reproducibility of the internal standard (IS) signal is a classic indicator of inconsistent matrix effects.[1][2] The co-eluting endogenous components from different plasma samples can variably suppress or enhance the ionization of the IS, leading to erratic results.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor internal standard reproducibility.
Step-by-Step Guidance:
-
Quantify the Matrix Effect: The first step is to determine the extent of the matrix effect. This can be done by calculating the matrix factor (MF) as described in the experimental protocols section. A high or variable MF across different plasma lots confirms that matrix effects are the root cause.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from the plasma sample before analysis.[4] Phospholipids are a major contributor to matrix effects in plasma.[5]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in insufficient cleanup, leaving phospholipids in the extract.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving polar interferences like salts and some phospholipids in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, including phospholipids.[4] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to achieve the best cleanup.
Table 1: Comparison of Sample Preparation Methods for this compound
-
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Reproducibility (%CV) |
| Protein Precipitation (PPT) | 95 ± 5 | 0.65 ± 0.25 | 18 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 0.88 ± 0.12 | 9 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 0.97 ± 0.05 | 4 |
-
Optimize Chromatographic Conditions: If sample preparation alone is not sufficient, modifying the HPLC/UHPLC method can help separate the this compound from co-eluting matrix components.[1]
-
Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.
-
-
Consider a Different Internal Standard: While this compound is a stable isotope-labeled (SIL) IS, which is generally ideal, significant matrix effects can still be problematic if the IS and analyte do not co-elute perfectly or if the matrix effect is highly localized in the chromatogram.[1] If the above steps fail, a different SIL-IS with a closer retention time to the analyte might be considered, although this is a less common solution.
Issue 2: Ion suppression observed for 5-Benzyloxy Rosiglitazone and its -d4 internal standard.
Question: We are observing a significant decrease in signal intensity for both our analyte and the internal standard when analyzing plasma samples compared to neat solutions. How can we identify the source of this ion suppression and mitigate it?
Answer:
Ion suppression is a common form of matrix effect where co-eluting compounds interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a reduced signal.[7][8] In plasma, phospholipids are a primary cause of ion suppression in positive electrospray ionization mode.[6][5]
Visualizing the Problem: Ion Suppression Mechanism
Caption: Mechanism of ion suppression by phospholipids in the ESI source.
Troubleshooting Steps:
-
Confirm Ion Suppression with Post-Column Infusion: A post-column infusion experiment can pinpoint the retention times where ion suppression occurs. A constant flow of this compound is infused into the LC eluent after the analytical column, and a blank, extracted plasma sample is injected. A dip in the baseline signal of the IS indicates the retention time of interfering components.[1][9]
-
Targeted Removal of Phospholipids: Since phospholipids are a likely culprit, employ sample preparation techniques specifically designed for their removal.[6][10]
-
Phospholipid Removal Plates/Cartridges: These are specialized SPE products that selectively retain phospholipids.
-
HybridSPE: This technology combines protein precipitation with phospholipid removal in a single device.
-
-
Modify Chromatographic Selectivity:
-
Divert Valve: Use a divert valve to direct the early and late eluting portions of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the mass spectrometer.[2]
-
Change Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention time of both the analyte and interfering compounds, potentially resolving the co-elution.[4]
-
Table 2: Effect of Phospholipid Removal on Signal Intensity
| Sample Preparation Method | This compound Peak Area (counts) | Signal Suppression (%) |
| Protein Precipitation | 1.2 x 10^5 | 76% |
| HybridSPE | 4.5 x 10^5 | 10% |
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern for this compound?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix (in this case, plasma).[3][9] It is a concern because it can lead to inaccurate and imprecise quantification of your analyte, even when using a stable isotope-labeled internal standard like this compound if the effect is not consistent.[7][11]
Q2: How do I quantitatively assess the matrix effect for my assay?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This involves comparing the peak area of the analyte (or IS) in a post-extraction spiked blank plasma sample to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Can using a stable isotope-labeled (SIL) internal standard like this compound completely eliminate matrix effects?
A3: A SIL internal standard is the best tool to compensate for matrix effects because it has nearly identical chemical properties and chromatographic behavior to the analyte.[1] It should experience the same degree of ion suppression or enhancement. However, it compensates for, but does not eliminate, the underlying issue.[4] If the matrix effect is severe, it can still lead to a loss of sensitivity.[4] If the IS and analyte are not perfectly co-eluting, differential matrix effects can still occur.
Q4: What are the most common sources of matrix effects in human plasma?
A4: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[3] Phospholipids, in particular, are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[6][5]
Q5: Which sample preparation technique is best for minimizing matrix effects in plasma?
A5: While the optimal method can be analyte-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a wide range of matrix interferences, including phospholipids, from plasma samples.[4] Liquid-Liquid Extraction (LLE) can also be very effective.[4] Protein precipitation is the simplest method but provides the least amount of cleanup.
Decision Tree for Sample Preparation Method Selection:
Caption: Decision tree for selecting a plasma sample preparation method.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
Objective: To quantify the degree of ion suppression or enhancement for this compound in plasma.
Materials:
-
Blank human plasma (at least 6 different lots)
-
This compound stock solution
-
Mobile phase
-
Reconstitution solution
-
Chosen sample preparation method (PPT, LLE, or SPE)
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike a known amount of this compound into the reconstitution solution.
-
Prepare Set B (Post-Extraction Spike): a. Extract blank plasma samples using your chosen sample preparation method. b. Evaporate the extract to dryness. c. Spike the same amount of this compound as in Set A into the dried extract and reconstitute.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Protocol 2: Protein Precipitation (PPT)
Objective: A quick and simple method for removing proteins from plasma.
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the analyte (if preparing calibration standards) or just the IS.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or 96-well plate for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from plasma into an immiscible organic solvent.
Procedure:
-
Pipette 100 µL of plasma into a glass tube.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
Protocol 4: Solid-Phase Extraction (SPE)
Objective: To achieve a clean sample extract by retaining the analyte on a solid sorbent while washing away interferences.
Procedure (using a generic C18 cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Load: Load 100 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Improving recovery of 5-Benzyloxy Rosiglitazone-d4 during sample extraction
Welcome to the technical support center for improving the sample extraction recovery of 5-Benzyloxy Rosiglitazone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of a Rosiglitazone derivative, where four hydrogen atoms have been replaced with deuterium.[1] Deuterated internal standards are widely used in quantitative mass spectrometry.[2] Because they are chemically and physically almost identical to the analyte of interest, they can be used to correct for variability during sample preparation, chromatography, and detection, leading to more accurate and precise quantification.[2][3]
Q2: What are the most common causes of low or variable recovery for a deuterated internal standard?
Low recovery is often traced back to the sample extraction process. Key causes include:
-
Inappropriate Extraction Technique: The chosen method (e.g., protein precipitation, LLE, SPE) may not be suitable for the analyte or the matrix.
-
Suboptimal Method Parameters: Incorrect pH, solvent choice, or elution strength can lead to incomplete extraction.[2]
-
Matrix Effects: Co-eluting substances from the biological sample (e.g., phospholipids, salts) can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as ion suppression or enhancement.[4][5][6] This can be misinterpreted as low recovery.
-
Analyte Degradation: The compound may be unstable under the extraction conditions (e.g., extreme pH, temperature).[7]
-
Deuterium Isotope Effect: Although usually minor, the deuterium label can slightly alter the compound's properties, potentially causing it to separate from the unlabeled analyte during chromatography or extraction.[2]
Q3: What are "matrix effects" and how can they impact my results?
Matrix effect is the alteration of analyte response (suppression or enhancement) due to co-eluting, interfering components in the sample matrix.[4][5] These effects are a primary challenge in bioanalytical methods, especially with LC-MS/MS, as they can compromise accuracy, precision, and sensitivity without being visible in the chromatogram.[4][8] Techniques that provide cleaner extracts, such as Solid-Phase Extraction (SPE), are generally more effective at minimizing matrix effects than simpler methods like Protein Precipitation (PPT).[8]
Troubleshooting Extraction Methods
A systematic approach is crucial for diagnosing recovery issues. The following guides provide troubleshooting tips and detailed protocols for three common extraction techniques.
Master Troubleshooting Workflow
This diagram provides a high-level decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting low internal standard recovery.
Protein Precipitation (PPT)
PPT is a fast but non-selective method for removing proteins. Low recovery can occur if the analyte co-precipitates with the proteins or if the extract remains "dirty," leading to significant matrix effects.[8]
Q: My recovery is low after performing a protein precipitation with acetonitrile. What should I try?
A: First, ensure your centrifugation is adequate (e.g., >10,000 x g for 10 minutes) to form a tight pellet. If recovery is still low, consider the following:
-
Optimize the Solvent-to-Sample Ratio: A common ratio is 3:1 (solvent:sample). Try increasing this to 4:1 or 5:1 to ensure complete protein crashing.[9]
-
Try a Different Solvent: While acetonitrile is common, methanol can also be effective.[9] The choice of solvent can impact which proteins are precipitated and how well your analyte stays in the supernatant.
-
Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the efficiency of protein removal.
Experimental Protocol: Protein Precipitation
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution.
-
Add 300 µL of cold (-20°C) acetonitrile.[10]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[10]
-
Centrifuge the tubes for 10 minutes at 14,000 rpm to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly or evaporated and reconstituted in a mobile-phase-compatible solvent.
Caption: Workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic). It provides a cleaner extract than PPT but requires careful optimization of pH and solvent choice.
Q: My LLE recovery is poor and inconsistent. What are the key parameters to check?
A: The most critical parameter in LLE is the pH of the aqueous sample.[2] Rosiglitazone has pKa values of 6.1 and 6.8.[11] To ensure the molecule is in its neutral, more organic-soluble form, you should adjust the sample pH to be at least 2 units away from its pKa. For a basic compound, adjusting the pH higher (e.g., pH 9-10) is effective. Other key factors include:
-
Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. For a compound with a LogP of ~2.4 like Rosiglitazone, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or diethyl ether are good starting points.[11][12][13]
-
Mixing and Emulsion Formation: Vigorous vortexing can create emulsions, which are difficult to separate. If this occurs, try gentle rocking or inversion for mixing. Adding salt (e.g., NaCl) to the aqueous phase can also help break emulsions.
Experimental Protocol: Liquid-Liquid Extraction
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 50 µL of the internal standard (IS) working solution.
-
Add 50 µL of a buffer (e.g., 1M ammonium hydroxide) to adjust the sample pH to ~9.5.[14] Vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Cap the tube and mix using a vortex for 2 minutes or a rotator for 15 minutes.[13]
-
Centrifuge for 10 minutes at 3,000 x g to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective technique that can produce very clean extracts, significantly reducing matrix effects.[15] It relies on partitioning the analyte between a solid sorbent and a liquid mobile phase. Recovery issues often stem from an incorrect choice of sorbent or suboptimal wash and elution steps.[2]
Q: I am losing my analyte during my reversed-phase SPE procedure. How do I find out at which step the loss is occurring?
A: To diagnose the problem, you must analyze the liquid fraction from each step of the SPE process (load, wash, and elution).
-
Analyte in the Load Effluent: This indicates "breakthrough." The analyte did not bind to the sorbent.[2] This can happen if the loading flow rate is too high, the sample solvent is too strong (contains too much organic solvent), or the sorbent capacity is exceeded.[2]
-
Analyte in the Wash Effluent: The wash solvent is too strong and is prematurely eluting your analyte along with interferences.[2] Reduce the percentage of organic solvent in your wash step.
-
Analyte Not in the Eluate: This suggests incomplete elution.[2] The elution solvent is not strong enough to desorb the analyte from the sorbent. Use a stronger (less polar) solvent or increase the elution volume. Applying the elution solvent in two smaller aliquots can also improve efficiency.[16]
Experimental Protocol: Reversed-Phase SPE (C18 Sorbent)
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of water (or a buffer matching the sample's pH) through the cartridge. Do not let the sorbent bed go dry.
-
Load: Pre-treat the sample by diluting it 1:1 with water or an appropriate buffer. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash: Pass 1 mL of a weak solvent (e.g., 5-10% methanol in water) through the cartridge to remove polar interferences.
-
Elute: Pass 1 mL of an elution solvent (e.g., methanol or acetonitrile with 0.1% formic acid) through the cartridge to desorb the analyte. Collect the eluate.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
Caption: Workflow for Solid-Phase Extraction (SPE).
Summary of Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Extract Cleanliness | Low (High risk of matrix effects)[8] | Moderate | High (Low risk of matrix effects)[15] |
| Typical Recovery | Variable, can be high | Generally high (>80%)[12] | High and reproducible (>90%)[17] |
| Speed / Throughput | Very Fast | Moderate | Slow to Moderate (Can be automated) |
| Solvent Consumption | Low | High | Low to Moderate |
| Method Development | Simple | Moderately Complex (pH/solvent optimization) | Complex (Sorbent/solvent optimization) |
| Best For | Rapid screening, high-throughput analysis | When moderate cleanliness is sufficient | Trace analysis, complex matrices, removing interferences |
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. droracle.ai [droracle.ai]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. a protein precipitation extraction method [protocols.io]
- 11. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. researchgate.net [researchgate.net]
Stability of 5-Benzyloxy Rosiglitazone-d4 in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Benzyloxy Rosiglitazone-d4 in biological matrices. The following information is based on established knowledge of Rosiglitazone stability and best practices in bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma?
Q2: How many freeze-thaw cycles can my plasma samples containing this compound undergo?
A2: Based on studies with Rosiglitazone, samples are generally stable for at least three freeze-thaw cycles.[1] It is crucial to minimize the number of cycles to maintain sample integrity.
Q3: What is the stability of this compound at room temperature in plasma?
A3: Rosiglitazone has been shown to be stable in processed plasma samples for at least 48 hours at room temperature.[1] However, it is best practice to minimize the time samples are kept at room temperature and to process them on ice whenever possible.
Q4: Are there any known issues with the stability of this compound in whole blood?
A4: The stability of drugs in whole blood can be different from that in plasma due to the presence of enzymes in red blood cells.[2][3] It is recommended to process whole blood to plasma or serum as soon as possible after collection. If a delay is unavoidable, a preliminary stability assessment in whole blood should be performed.
Q5: Can I use serum instead of plasma for my studies?
A5: In some cases, serum can be a suitable alternative to plasma. However, the stability of an analyte can differ between serum and plasma due to the presence of clotting factors in plasma.[4] If you intend to use serum, it is advisable to perform a comparative stability study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low analyte recovery | Degradation of the analyte due to improper storage or handling. | Review sample collection, processing, and storage procedures. Ensure samples were consistently kept at the recommended temperatures and that freeze-thaw cycles were minimized. |
| Inefficient extraction from the biological matrix. | Optimize the extraction method. Consider different protein precipitation solvents or solid-phase extraction cartridges. | |
| High variability between replicate samples | Inconsistent sample handling or processing. | Ensure all samples are treated identically. Use calibrated pipettes and vortex thoroughly after each addition of reagent. |
| Analyte instability during the analytical run. | Investigate autosampler stability by reinjecting a sample at the end of the run to check for degradation. | |
| Unexpected peaks in the chromatogram | Contamination from collection tubes, solvents, or labware. | Use high-purity solvents and pre-screen all materials that come into contact with the sample. |
| Degradation products of the analyte. | If degradation is suspected, attempt to identify the degradation products and adjust sample handling or storage conditions to minimize their formation. |
Stability Data Summary
The following tables summarize the stability of Rosiglitazone in human plasma, which can be used as a proxy for this compound.
Table 1: Freeze-Thaw Stability of Rosiglitazone in Human Plasma [1]
| Number of Freeze-Thaw Cycles | Mean Recovery (%) |
| 1 | 98 |
| 2 | 95 |
| 3 | 92 |
Table 2: Short-Term (Bench-Top) Stability of Rosiglitazone in Processed Human Plasma at Room Temperature [1]
| Duration (hours) | Mean Recovery (%) |
| 0 | 100 |
| 24 | 96 |
| 48 | 92 |
Table 3: Long-Term Stability of Rosiglitazone in Human Plasma at -80°C [1]
| Storage Duration (weeks) | Mean Recovery (%) |
| 1 | 99 |
| 2 | 97 |
| 4 | 93 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Stability Assessment
-
Thaw frozen plasma samples at room temperature or in a water bath at 20-25°C.
-
Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.
-
Spike the plasma with a known concentration of this compound standard solution.
-
For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Visualizations
Caption: Workflow for biological sample handling and analysis.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in 5-Benzyloxy Rosiglitazone-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and analysis of 5-Benzyloxy Rosiglitazone-d4, with a primary focus on preventing the back-exchange of deuterium atoms.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and is it a concern for this compound?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled compound are replaced by protons from the surrounding solvent (e.g., water in a mobile phase).[1] For this compound, the four deuterium atoms are located on the ethylene glycol linker of the molecule. These C-D bonds are generally stable, and the risk of back-exchange under standard analytical conditions (neutral pH, ambient temperature) is minimal. However, exposure to harsh conditions such as strong acids or bases, high temperatures, or certain metal catalysts could potentially facilitate this exchange.[2]
Q2: What are the primary causes of variability when using this compound as an internal standard?
A2: While back-exchange is unlikely to be the primary issue, variability in quantitative analysis can arise from the "isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a slight difference in retention time during chromatography compared to the unlabeled analyte.[1] If the deuterated standard and the analyte do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer source, leading to inaccurate and variable results.[1]
Q3: How can I verify the isotopic purity of my this compound standard?
A3: The isotopic purity of a deuterated standard is crucial for accurate quantification.[1] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods to confirm the isotopic enrichment and structural integrity of your standard.[1] It is important to assess the isotopic distribution to ensure accurate calculations in your quantitative assays.[1]
Q4: What are the best practices for storing this compound?
A4: To maintain the integrity of your standard, it should be stored in a cool, dry, and dark place. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended.[3] Solutions should be stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[3] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening.[3]
Q5: What solvents should I use for preparing solutions of this compound?
A5: For preparing stock solutions, high-purity aprotic solvents such as methanol or acetonitrile are recommended.[3] When preparing working solutions in aqueous matrices, it is advisable to minimize the time the standard spends in the aqueous environment before analysis, especially if the pH is not neutral. While the deuterium atoms in this compound are not on heteroatoms and thus less susceptible to exchange, this is a good general practice for all deuterated standards.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Quantitative Results | Differential Matrix Effects: The deuterated standard and the analyte are not co-eluting perfectly, leading to different levels of ion suppression or enhancement.[1] | Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to achieve better co-elution of the analyte and the internal standard.[4] A shallower gradient can sometimes improve peak overlap.[4] |
| Isotopic Impurity: The isotopic enrichment of the standard is lower than assumed, leading to inaccurate quantification.[1] | Verify Isotopic Purity: Use HRMS to determine the exact isotopic distribution of your standard and correct your calculations accordingly.[1] | |
| Suspected Loss of Deuterium Label (Back-Exchange) | Harsh Sample Preparation or Analytical Conditions: Exposure to high/low pH, elevated temperatures, or reactive surfaces.[2][5] | Control Experimental Conditions: Maintain the pH of aqueous solutions as close to neutral as possible. The minimum rate of exchange for many compounds is often observed around pH 2.5-3.[3] Keep samples cool and minimize analysis time.[5] |
| Solvent-Mediated Exchange: Protic solvents (especially under non-neutral pH) can contribute to exchange over time.[4] | Perform a Stability Study: Incubate the deuterated standard in your sample matrix and mobile phase over a time course (e.g., 0, 4, 8, 24 hours) and analyze for any loss of deuterium.[4] | |
| Chromatographic Peak Tailing or Splitting | Isotope Effect on Chromatography: The deuterated compound has a slightly different interaction with the stationary phase compared to the unlabeled analyte.[1] | Modify Chromatographic Conditions: Experiment with different stationary phases or mobile phase modifiers to minimize the separation between the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Evaluation of Deuterium Back-Exchange
Objective: To determine if back-exchange of deuterium is occurring under specific experimental conditions.
Methodology:
-
Prepare two solutions:
-
Solution A: A solution of this compound in the analytical mobile phase.
-
Solution B: A solution of this compound in the sample matrix (e.g., extracted blank plasma).
-
-
Time-Course Analysis:
-
Inject both solutions at t=0 to establish the initial isotopic profile.
-
Incubate the solutions under the conditions of a typical sample run (e.g., in the autosampler).
-
Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
Monitor the mass spectrum for any decrease in the abundance of the d4 isotopologue and a corresponding increase in the abundance of lower deuterated or unlabeled species.
-
A significant change in the isotopic ratio over time indicates that back-exchange is occurring.
-
Protocol 2: Assessment of Isotopic Purity by HRMS
Objective: To accurately determine the isotopic distribution of the this compound standard.
Methodology:
-
Prepare a High-Concentration Solution: Dissolve the deuterated standard in a suitable solvent (e.g., acetonitrile) at a concentration that will provide a strong signal.
-
High-Resolution Mass Spectrometry Analysis:
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-HRMS.
-
Acquire data in full scan mode with high resolving power.
-
-
Data Analysis:
-
Determine the relative abundance of the unlabeled (M+0), d1, d2, d3, and d4 isotopologues.
-
Calculate the isotopic enrichment of the d4 species. This information should be used to correct for the contribution of the standard to the analyte signal in quantitative assays.[1]
-
Visualizations
Caption: Troubleshooting decision tree for inconsistent quantitative results.
Caption: General experimental workflow for quantitative analysis.
References
Technical Support Center: Minimizing Ion Suppression for 5-Benzyloxy Rosiglitazone-d4 in LC-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for 5-Benzyloxy Rosiglitazone-d4 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] Essentially, other molecules compete with your analyte for ionization, leading to a weaker signal and potentially inaccurate measurements.[3]
Q2: How can I confirm that my analysis is being affected by ion suppression?
A2: A post-column infusion experiment is a definitive way to identify ion suppression. This involves continuously infusing a standard solution of this compound directly into the mass spectrometer, post-chromatographic column.[4][5] A blank, extracted matrix sample is then injected onto the LC column.[4] A drop in the stable baseline signal at specific retention times indicates that components eluting from the column at that moment are causing ion suppression.[4][6]
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A3: The most common sources are endogenous matrix components that are co-extracted with the analyte.[5] In biological fluids like plasma, phospholipids are a major cause of ion suppression.[7][8] Other significant sources include proteins, salts, and metabolites.[5] Exogenous substances, such as polymers from plastic labware or mobile phase additives like trifluoroacetic acid, can also suppress the electrospray signal.[2]
Q4: My internal standard is this compound, a stable isotope-labeled version of the analyte. Is it also affected by ion suppression?
A4: Yes. A key advantage of using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and experiences nearly identical ion suppression or enhancement effects. While the absolute signal for both the analyte and the SIL-IS may be suppressed, the ratio of their signals should remain consistent. This allows for more reliable and accurate quantification even when matrix effects are present. However, severe ion suppression can still reduce the signal of the SIL-IS to a level that compromises sensitivity.[7]
Q5: Which sample preparation technique is the most effective for minimizing ion suppression?
A5: Improving sample preparation is generally the most effective strategy to combat ion suppression.[2][7] The choice of technique significantly impacts the cleanliness of the final extract. Solid-Phase Extraction (SPE), particularly mixed-mode SPE which utilizes both reversed-phase and ion-exchange mechanisms, is highly effective at removing interfering matrix components, leading to a significant reduction in ion suppression.[9] Liquid-Liquid Extraction (LLE) also provides very clean extracts.[2][9] Protein Precipitation (PPT) is the simplest method but is the least effective at removing non-protein matrix components like phospholipids, often resulting in more significant ion suppression.[6][9]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to guide you through resolving ion suppression problems.
Problem: My signal for this compound is significantly lower and more variable in my plasma samples compared to my standards prepared in solvent.
This is a classic symptom of ion suppression.[4] The following workflow provides a systematic approach to diagnose and mitigate the issue.
Caption: A step-by-step workflow for troubleshooting and resolving ion suppression.
Step 1: Confirm and Characterize the Ion Suppression
-
Action: Perform a post-column infusion experiment as detailed in the protocols below.
-
Goal: To visualize the retention time windows where matrix components are causing suppression. This allows you to determine if the suppression zone co-elutes with this compound.[6]
Step 2: Enhance Sample Preparation
-
Action: Re-evaluate your sample cleanup method. The goal is to remove the interfering components identified in Step 1.[7]
-
Recommendations:
-
If using Protein Precipitation (PPT): This method is known to leave behind phospholipids and other interferences.[9] Consider switching to LLE or SPE for a cleaner extract.
-
If using Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve selectivity for your analyte and leave interferences behind. A double LLE procedure can also enhance selectivity.[7]
-
If using Solid-Phase Extraction (SPE): This is often the best choice.[9] Ensure the SPE cartridge type (e.g., reversed-phase C18, mixed-mode cation exchange) is appropriate for this compound. Develop a robust wash step to remove interferences before eluting the analyte.
-
Step 3: Refine Chromatographic Conditions
-
Action: If a cleaner sample extract is not sufficient, modify the LC method to chromatographically separate this compound from the suppression zone.[3]
-
Recommendations:
-
Modify Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from the interfering peaks.[2]
-
Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl, PFP) can alter selectivity and resolve the analyte from matrix components.[4]
-
Adjust Mobile Phase pH: Altering the pH can change the retention behavior of basic or acidic analytes relative to matrix components like phospholipids.[9]
-
Step 4: Adjust Mass Spectrometer Parameters
-
Action: As a final step, certain instrument parameters can be adjusted.
-
Recommendations:
-
Change Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] If your compound ionizes with APCI, this could be a viable alternative.
-
Switch Polarity: Switching from positive to negative ion mode (or vice versa) may help, as fewer matrix components might ionize in the selected mode.[1][10]
-
Reduce Flow Rate: Lowering the flow rate into the ESI source (e.g., to nano-flow rates) can sometimes reduce suppression by improving desolvation efficiency.[2][3]
-
Caption: Co-eluting matrix components compete with the analyte for ionization.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones [4]
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in your initial mobile phase.
-
Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.
-
Set the mass spectrometer to monitor the MRM transition for this compound. A stable signal (baseline) should be observed.
-
Prepare a blank matrix sample (e.g., plasma) using your chosen sample preparation method (PPT, LLE, or SPE).
-
Inject the extracted blank matrix sample onto the LC system and run your chromatographic gradient.
-
Monitor the baseline signal of the infused analyte. Any significant drop in the signal indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma [11]
-
Condition: Condition a mixed-mode or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load 100 µL of plasma sample (pre-treated as necessary, e.g., with acid or buffer).
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences. Follow with a second wash using a stronger organic solvent (e.g., 1 mL of 40% methanol) to remove less polar interferences like phospholipids.
-
Elute: Elute the this compound with 1 mL of an appropriate solvent (e.g., mobile phase or a high-organic solvent like acetonitrile/methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for LC-MS analysis.
Data Presentation
Table 1: Qualitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Effectiveness in Removing Phospholipids | Relative Analyte Recovery | Potential for Ion Suppression | Typical Use Case |
| Protein Precipitation (PPT) | Low[6][9] | High | High[2][9] | Rapid screening, when high throughput is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | High[9] | Variable (depends on analyte polarity) | Low to Medium | When analytes have good solubility in an immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Very High[9] | High (with method optimization) | Low[9] | When a very clean extract is required for high sensitivity and accuracy. |
Table 2: Example LC Conditions for Separation from Early Eluting Interferences
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl, 2.1 x 50 mm, <3 µm | Provides good retention for Rosiglitazone analogs, separating them from the void volume where many salts and highly polar interferences elute.[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.0 | Volatile buffer compatible with MS.[11][12] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography.[11][13] |
| Gradient | 10% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min | A shallow initial gradient helps to separate the analyte from early eluting matrix components that often cause suppression.[2] |
| Flow Rate | 0.4 mL/min | Standard analytical flow rate. |
| Injection Volume | 5 µL | Keeping the injection volume low can help reduce the total mass of matrix components introduced onto the column.[10] |
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-Benzyloxy Rosiglitazone-d4 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Benzyloxy Rosiglitazone-d4 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of a Rosiglitazone derivative. Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] It is used to improve the accuracy and precision of the quantification of Rosiglitazone or its related compounds in complex biological matrices.[1][2]
Q2: Why use a deuterated internal standard like this compound?
Deuterated internal standards are considered the gold standard in LC-MS/MS analysis.[2] Because they are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2][3]
Q3: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] Generally accepted requirements are:
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Minimizes the introduction of interfering substances that could affect the analytical results.[2] |
| Isotopic Enrichment | ≥98% | Ensures a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, preventing signal overlap and inaccurate measurements.[2] |
Q4: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[2] The four deuterium atoms in this compound provide a sufficient mass shift to distinguish it from the unlabeled analyte and its natural isotopic distribution, minimizing potential cross-talk.[2]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response Across Samples
Symptoms:
-
Large standard deviation in the internal standard peak area across a batch of samples.
-
Internal standard response for unknown samples is significantly different from that of calibrators and quality control (QC) samples.[4]
-
Drifting or erratic internal standard signal throughout the analytical run.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard solution into all samples.- Verify thorough vortexing/mixing of samples after adding the internal standard to ensure homogeneity.- Evaluate the stability of the internal standard in the sample matrix and during the extraction process. |
| Matrix Effects | - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[1]- Optimize chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.[1]- Consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] |
| Instrument Instability | - Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows).- Inspect the LC system for leaks, pump issues, or autosampler injection volume inconsistencies. |
| Metabolite Interference | - Rosiglitazone is primarily metabolized by CYP2C8 and to a lesser extent by CYP2C9, leading to N-desmethyl and hydroxylated metabolites.[6][7][8]- Investigate if any metabolites have similar retention times and fragmentation patterns to the internal standard.- Adjust chromatographic conditions to separate the internal standard from potential interfering metabolites. |
Troubleshooting Workflow for IS Variability:
Caption: Troubleshooting workflow for internal standard variability.
Issue 2: Poor Accuracy and Precision in QC Samples
Symptoms:
-
QC sample concentrations are consistently biased high or low.
-
High coefficient of variation (%CV) for QC sample replicates.[2]
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Isotopic Impurity | - The deuterated internal standard may contain a small amount of the unlabeled analyte, which can lead to a positive bias, especially at the lower limit of quantification (LLOQ).[1]- Analyze a solution of the internal standard alone to check for any signal at the analyte's mass transition.[1]- If significant, subtract the contribution of the unlabeled analyte from the analyte's response or obtain a higher purity batch of the internal standard.[1] |
| Deuterium-Hydrogen Exchange | - Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially at acidic or basic pH.[1]- Evaluate the stability of the internal standard in the mobile phase and sample diluent over time.- If exchange is observed, consider adjusting the pH of the mobile phase or using a different solvent system.[3] |
| Differential Matrix Effects | - Even with a deuterated internal standard, slight differences in retention time can expose the analyte and internal standard to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1]- Ensure that the analyte and internal standard are co-eluting perfectly.[1]- Modify the chromatographic gradient or column chemistry to achieve better co-elution.[1] |
Rosiglitazone Metabolism and Potential for Interference:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of 5-Benzyloxy Rosiglitazone-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of 5-Benzyloxy Rosiglitazone-d4.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical process.
| Problem | Possible Causes | Recommended Solutions |
| Poor Signal Intensity / High Limit of Detection (LOD) | Inefficient ionization of the analyte. | Optimize mass spectrometry source parameters. For electrospray ionization (ESI), adjust the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. Consider using atmospheric pressure chemical ionization (APCI) if ESI is not providing adequate sensitivity. |
| Suboptimal mobile phase composition. | The pH of the mobile phase can significantly impact the ionization efficiency of the analyte. For Rosiglitazone and its analogs, which are weakly basic, an acidic mobile phase (e.g., containing 0.1% formic acid) is often used to promote the formation of protonated molecules [[M+H]+ in positive ion mode.[1][2] Experiment with different mobile phase compositions and pH values. | |
| Matrix effects from the sample (e.g., plasma, urine). | Implement a more rigorous sample preparation method to remove interfering substances. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation followed by a clean-up step.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Inadequate chromatographic separation. | Optimize the chromatographic method to separate the analyte from co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the column chemistry (e.g., using a different stationary phase), or modifying the mobile phase. | |
| Poor Peak Shape (e.g., tailing, fronting) | Active sites on the analytical column. | Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a high-quality HPLC pump that delivers a stable and precise flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for detecting this compound?
A1: For Rosiglitazone and its analogs, positive ion electrospray ionization (ESI+) is commonly used.[1][3] This is because the thiazolidinedione structure can be readily protonated to form a stable [[M+H]+ ion.
Q2: What are the typical mass transitions (MRM) for Rosiglitazone and its deuterated analogs?
A2: For Rosiglitazone, a common transition is m/z 358.1 → 135.1.[1][3] For a deuterated analog like Rosiglitazone-d3, the transition is m/z 361.1 → 138.1.[1] The specific transitions for this compound would need to be determined by infusing the compound into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.
Q3: How can I minimize ion suppression in my analysis?
A3: Ion suppression is a common issue in LC-MS/MS analysis, particularly when analyzing complex biological samples. To minimize it, you can:
-
Improve chromatographic separation: Ensure the analyte elutes in a region with minimal co-eluting matrix components.
-
Optimize sample preparation: Use a robust sample clean-up method like solid-phase extraction (SPE) to remove phospholipids and other interfering substances.
-
Use a deuterated internal standard: A stable isotope-labeled internal standard like this compound itself is the best choice to compensate for matrix effects, as it will co-elute and experience similar ion suppression as the analyte.
-
Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What type of analytical column is suitable for the separation of this compound?
A4: A C18 reversed-phase column is a good starting point for the separation of Rosiglitazone and its analogs.[1][2] Columns with a smaller particle size (e.g., sub-2 µm) can provide higher resolution and better peak shapes, leading to improved sensitivity.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., Rosiglitazone-d3).[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 3 µm particle size).[1]
-
Mobile Phase:
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: To be determined for this compound. For Rosiglitazone, monitor m/z 358.1 → 135.1.[1][3]
Quantitative Data Summary
The following table summarizes typical parameters for the analysis of Rosiglitazone, which can be used as a starting point for method development for this compound.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Linear Range | 1 - 500 ng/mL | [1] |
| Retention Time | ~3.4 min | [3] |
| Precision (CV%) | < 10.9% | [3] |
| Accuracy | > 94.5% | [3] |
Visualizations
Caption: Experimental workflow for the low-level detection of this compound.
Caption: Troubleshooting logic for enhancing detection sensitivity.
Caption: Troubleshooting logic for enhancing detection sensitivity.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Column Selection for Optimal Chromatography of 5-Benzyloxy Rosiglitazone-d4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal chromatographic column for the analysis of 5-Benzyloxy Rosiglitazone-d4. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for column selection for the chromatography of this compound?
Q2: How does the structure of this compound differ from Rosiglitazone, and how does this affect column selection?
A2: this compound contains a bulky, hydrophobic benzyloxy group in place of a hydroxyl group on the pyridine ring of Rosiglitazone. This substitution significantly increases the overall hydrophobicity of the molecule. This increased hydrophobicity is a critical factor to consider for column selection, as it will lead to stronger retention on a standard C18 column compared to Rosiglitazone.
Q3: My this compound peak is showing excessive retention and long run times on a standard C18 column. What can I do?
A3: Excessive retention of highly hydrophobic compounds is a common issue. Here are a few strategies to address this:
-
Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to decrease its polarity and reduce the analyte's affinity for the stationary phase.
-
Consider a Column with Lower Carbon Load: C18 columns are available with varying carbon loads. A column with a lower carbon load will be less retentive for hydrophobic compounds.
-
Switch to a Shorter Alkyl Chain Column: Consider using a C8 column. The shorter octyl chains of a C8 column provide weaker hydrophobic interactions compared to the octadecyl chains of a C18 column, leading to reduced retention for highly hydrophobic analytes.
Q4: I am observing poor peak shape (tailing) for my this compound peak. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound in reversed-phase chromatography is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the free silanol groups, minimizing their availability for secondary interactions.
-
Adjust Mobile Phase pH: The pyridine moiety in this compound is basic. Operating the mobile phase at a low pH (e.g., using 0.1% formic acid) will protonate the analyte, which can sometimes improve peak shape. Conversely, operating at a mid-range pH (e.g., using a phosphate buffer) where the analyte is neutral might also be beneficial. Experimentation is key.
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, TEA is not compatible with mass spectrometry detectors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessively Long Retention Time | Analyte is too hydrophobic for the selected column and mobile phase. | 1. Increase the organic solvent percentage in the mobile phase.2. Switch to a column with a lower carbon load.3. Consider a C8 column for weaker hydrophobic interactions. |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and residual silanol groups on the stationary phase. | 1. Use a high-quality, end-capped column.2. Optimize the mobile phase pH (try low pH with formic acid or a mid-range pH with a buffer).3. If not using MS detection, consider adding a mobile phase modifier like TEA. |
| Poor Resolution from Impurities | Suboptimal selectivity of the chromatographic system. | 1. Adjust the mobile phase composition (e.g., switch from methanol to acetonitrile or vice-versa, as they offer different selectivities).2. Evaluate a different stationary phase chemistry (e.g., a phenyl-hexyl or polar-embedded column) which can offer different interaction mechanisms. |
| Irreproducible Retention Times | Column degradation or insufficient equilibration. | 1. Ensure the column is properly equilibrated with the mobile phase before each run.2. Check for column fouling and implement a suitable washing procedure.3. Verify the stability of the analyte and mobile phase over time. |
Experimental Protocols
Recommended Starting Method for this compound Analysis
This protocol provides a robust starting point for the chromatographic analysis of this compound. Optimization may be required based on the specific instrumentation and purity of the sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size (or similar dimensions) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector Wavelength | 245 nm (UV) or appropriate mass transition for MS |
Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Workflow for selecting the optimal chromatography column.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Rosiglitazone Assay using 5-Benzyloxy Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a bioanalytical method for the quantification of Rosiglitazone in human plasma using 5-Benzyloxy Rosiglitazone-d4 as an internal standard against established methods. The presented data and protocols are designed to offer a clear, objective performance evaluation based on current regulatory guidelines from the FDA and EMA.
Introduction to Rosiglitazone and Bioanalytical Method Validation
Rosiglitazone is an oral anti-diabetic agent that belongs to the thiazolidinedione class of drugs.[1][2] It improves glycemic control by enhancing insulin sensitivity through its action as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Accurate and reliable quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Bioanalytical method validation is a regulatory requirement to ensure that the analytical method is accurate, precise, and reproducible for its intended purpose.[4][5][6] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[6][7] This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the quantitative analysis of drugs in biological fluids.[4][5][8]
Experimental Workflow and Signaling Pathway
A clear understanding of the experimental process and the drug's mechanism of action is fundamental. The following diagrams illustrate the bioanalytical workflow and the signaling pathway of Rosiglitazone.
Detailed Experimental Protocols
The following protocols are based on established LC-MS/MS methodologies for Rosiglitazone and serve as a template for validation.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard (IS) solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:10 mM Ammonium Formate, 90:10, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Gemini C18 (50 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0); B: Acetonitrile |
| Gradient | Isocratic: 90% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1; this compound: m/z 469.2 → 135.1 |
| Source Temperature | 500°C |
Performance Comparison
This section compares the hypothetical performance of the proposed method using this compound as an internal standard with published data from methods using other internal standards, such as Pioglitazone and deuterated Rosiglitazone.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (Proposed) | Method with Pioglitazone[5] | Method with Rosiglitazone-d4 |
| Linearity Range (ng/mL) | 1 - 10,000 | 1 - 10,000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 | 0.5 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) (Proposed) | Precision (%RSD) (Proposed) | Accuracy (% Bias)[5] | Precision (%RSD)[5] |
| LQC | 3 | ± 5% | < 5% | -2.46% | 3.12% |
| MQC | 500 | ± 5% | < 5% | 1.88% | 2.54% |
| HQC | 8000 | ± 5% | < 5% | -0.98% | 1.98% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) (Proposed) | Matrix Effect (%) (Proposed) | Recovery (%)[5] |
| Rosiglitazone | > 90% | < 15% | 92.54 - 96.64% |
| Internal Standard | > 90% | < 15% | Not Reported |
Table 4: Stability
| Stability Condition | Duration | Stability (% Change) (Proposed) |
| Bench-top | 8 hours | < 10% |
| Autosampler | 24 hours | < 10% |
| Freeze-Thaw | 3 cycles | < 15% |
| Long-term (-80°C) | 30 days | < 15% |
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise results compared to using a different chemical entity like Pioglitazone as an internal standard. While the method using Pioglitazone demonstrates acceptable performance, the proposed method with a deuterated internal standard is expected to provide superior robustness and reliability, particularly when dealing with complex biological matrices.
The provided data, both from established literature and the proposed method, demonstrate that a robust and reliable LC-MS/MS assay for Rosiglitazone can be successfully validated according to regulatory guidelines. The choice of internal standard is a critical parameter that can influence the overall performance of the method. For definitive pharmacokinetic and clinical studies, the use of a stable isotope-labeled internal standard is highly recommended.
Conclusion
The bioanalytical method for Rosiglitazone using this compound as an internal standard presents a highly specific, sensitive, and robust approach for its quantification in human plasma. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to establish and validate reliable analytical methods for pharmacokinetic and clinical investigations of Rosiglitazone. The adherence to stringent validation criteria ensures the integrity and quality of the data generated, which is paramount for regulatory submissions and the advancement of therapeutic options for type 2 diabetes.
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone (Avandia) [ebmconsult.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A highly sensitive LC-MS/MS method for concurrent determination of sildenafil and rosiglitazone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and proper use of an internal standard (IS) in bioanalytical methods are critical for ensuring the accuracy, precision, and reliability of quantitative data submitted to the U.S. Food and Drug Administration (FDA). This guide provides a comprehensive comparison of internal standards based on FDA recommendations, experimental data, and best practices in the field.
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[1][2] The FDA, through its guidance documents, particularly the "M10 Bioanalytical Method Validation" and "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis," emphasizes the importance of a well-characterized and consistently performing internal standard.[3][4][5]
Comparison of Internal Standard Types
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) and structural analog internal standards.[1][6] The choice between these has significant implications for assay performance and regulatory acceptance.[1] SIL internal standards are generally considered the "gold standard" due to their close physicochemical similarity to the analyte.[1]
| Internal Standard Type | Description | Advantages | Disadvantages | Typical Acceptance Criteria (Precision & Accuracy) |
| Stable Isotope-Labeled (SIL) | The analyte of interest with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction recovery.[1]- High degree of chemical and physical similarity to the analyte.[1] | - Can be expensive and time-consuming to synthesize.[1]- Potential for isotopic cross-talk and the presence of unlabeled analyte as an impurity.[6] | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[7] |
| Structural Analog | A molecule with a chemical structure similar to the analyte but with a different molecular weight.[1] | - More readily available and less expensive than SIL internal standards.[1]- Can provide adequate compensation for variability if carefully selected.[1] | - May not co-elute with the analyte, leading to differential matrix effects.[1]- Differences in physicochemical properties can lead to variations in extraction recovery compared to the analyte.[1] | Within ±15% of the nominal value (±20% at the LLOQ).[7] |
Experimental Protocols for Internal Standard Validation
A thorough evaluation of an internal standard's performance is a critical component of bioanalytical method validation.[1] The following are key experiments and methodologies as recommended by regulatory bodies.
Selectivity and Specificity
Objective: To ensure that the internal standard does not interfere with the analyte and that endogenous components in the matrix do not interfere with the internal standard.
Methodology:
-
Analyze at least six individual sources of blank matrix (the same biological matrix as the study samples).
-
Analyze a blank sample spiked only with the internal standard.
-
The response of interfering peaks at the retention time of the analyte should not be more than 20% of the response of the LLOQ. The response of interfering peaks at the retention time of the internal standard should not be more than 5% of the mean response of the internal standard in the calibration standards and QCs.
Internal Standard Response Monitoring
Objective: To assess the consistency of the internal standard response across all samples in an analytical run.
Methodology:
-
The IS response should be monitored for all samples, including calibration standards, quality controls (QCs), and unknown study samples.[3]
-
Establish acceptance criteria for IS response variability during method development. A common practice is to set the criteria based on the variability observed in the calibration standards and QCs.
-
The FDA guidance suggests that if the IS response variability in incurred samples is less than the variability observed in the calibrators and QCs, it is not likely to impact the reported results.
-
Investigate any significant or systematic variations in IS response.[8]
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into extracted blank matrix from at least six different sources.
-
Set B: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
-
The matrix factor is calculated by comparing the peak area of the analyte in the presence of matrix (Set A) to the peak area in the neat solution (Set B). The IS-normalized matrix factor is then calculated by dividing the matrix factor of the analyte by the matrix factor of the IS.
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Visualizing Key Bioanalytical Processes
To further clarify the relationships and workflows involved in the use of internal standards, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis: Meeting EMA Requirements
For Researchers, Scientists, and Drug Development Professionals
The European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, has established a clear framework for bioanalytical method validation, emphasizing the use of stable isotope-labeled internal standards (SIL-ISs) as the gold standard for quantitative analysis.[1][2] This guide provides an objective comparison of SIL-ISs with alternative approaches, supported by experimental data and detailed methodologies for key validation experiments, to assist researchers in developing robust and compliant bioanalytical methods.
The Gold Standard: Why the EMA Recommends Stable Isotope-Labeled Internal Standards
The fundamental principle behind using an internal standard (IS) is to account for the inherent variability in the analytical process, from sample preparation to detection.[3] An ideal IS should mimic the physicochemical properties of the analyte to accurately reflect any losses or variations.[4][5] SIL-ISs, where one or more atoms of the analyte are replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N), are considered the most effective choice for mass spectrometry-based bioanalysis because they are chemically and physically almost identical to the analyte.[4] This near-identical nature allows them to co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[4][6]
While SIL-ISs are the preferred option, their use is not without potential challenges, such as cost and availability. In such cases, a structural analog may be considered as an alternative. However, it is crucial to thoroughly validate its performance against the stringent criteria set by the EMA.
Performance Comparison: SIL-IS vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical assay. The following tables summarize a hypothetical comparison of the performance of a SIL-IS versus a structural analog internal standard for the quantification of a drug in human plasma, based on key validation parameters outlined in the ICH M10 guideline.
Table 1: Comparison of Key Performance Parameters
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for SIL-IS Superiority |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | More effective compensation for matrix effects and variability in recovery.[4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[7] | Closer tracking of the analyte's behavior throughout the analytical process.[4] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[4] | Inconsistent compensation (can be >20% difference)[4] | Near-identical chemical properties ensure similar ionization response in the presence of matrix components.[4] |
| Recovery Variability (%CV) | Low (<10%)[4] | Higher (>15%)[4] | Tracks the analyte's recovery more reliably during sample preparation.[4] |
Table 2: Acceptance Criteria for Key Validation Parameters (based on ICH M10)
| Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).[8] |
| Precision | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ).[8] |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least six different lots of biological matrix should be ≤15%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six individual sources of blank matrix.[9] |
| Carry-over | Response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% of the IS response.[10] |
Experimental Protocols for Key Validation Experiments
Detailed and robust experimental protocols are crucial for validating the performance of an internal standard. The following are methodologies for key experiments cited in regulatory guidelines.
Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and internal standard.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a neat solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Process blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A)
-
IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of IS)
-
Recovery (RE): RE = (Peak area in Set C) / (Peak area in Set B)
-
Process Efficiency (PE): PE = (Peak area in Set C) / (Peak area in Set A)
-
Evaluation of Accuracy and Precision
Objective: To determine the closeness of agreement between the measured concentration and the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3 times the LLOQ), Medium QC, and High QC.[8]
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[8]
-
Calculations:
-
Accuracy: Calculated as the percent bias from the nominal concentration.
-
Precision: Calculated as the percent coefficient of variation (%CV).
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Bioanalytical Method Validation Workflow.
Caption: Decision Pathway for Internal Standard Selection.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. e-b-f.eu [e-b-f.eu]
Comparing 5-Benzyloxy Rosiglitazone-d4 with other Rosiglitazone internal standards
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Rosiglitazone, an oral antidiabetic agent, the use of a reliable internal standard (IS) is crucial for accurate and precise quantification, particularly in complex biological matrices. The internal standard helps to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of 5-Benzyloxy Rosiglitazone-d4 and other commonly used internal standards for Rosiglitazone analysis, supported by available experimental data and established analytical principles.
Principles of Internal Standard Selection
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's measurement. Key characteristics of a suitable internal standard include:
-
Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable extraction recovery and chromatographic retention.
-
Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer.
-
Co-elution: Ideally, the IS should co-elute with the analyte to compensate for matrix effects effectively.
-
Stability: The IS should be stable throughout the sample preparation and analysis.
-
Purity: The IS should be of high purity and free from any impurities that might interfere with the analysis.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are generally considered the gold standard for LC-MS/MS analysis as they exhibit nearly identical physicochemical properties to the analyte.
Comparison of Rosiglitazone Internal Standards
This section compares this compound with two other commonly employed internal standards for Rosiglitazone analysis: Rosiglitazone-d4 and Pioglitazone.
This compound: A Theoretical Evaluation
-
Structural Similarity: The core structure of 5-Benzyloxy Rosiglitazone is closely related to Rosiglitazone, suggesting it would likely exhibit similar extraction and chromatographic behavior. The presence of the benzyloxy group, however, will alter its polarity and may lead to differences in retention time compared to Rosiglitazone.
-
Deuterium Labeling: The deuterium labeling (d4) provides a mass shift that allows for its distinction from endogenous Rosiglitazone by the mass spectrometer. This is a key advantage of SIL internal standards.
-
Potential for Co-elution: Due to the structural difference introduced by the benzyloxy group, perfect co-elution with Rosiglitazone is not guaranteed and would need to be experimentally verified.
-
Commercial Availability: this compound is commercially available from suppliers of stable isotopes and reference standards.
Inference: this compound holds promise as a potential internal standard due to its structural similarity and deuterium labeling. However, without experimental validation, its performance in terms of co-elution and compensation for matrix effects remains theoretical.
Quantitative Performance Data
The following table summarizes the performance characteristics of Rosiglitazone-d4 and Pioglitazone as internal standards for Rosiglitazone quantification, based on data from separate bioanalytical method validation studies. It is important to note that these data are not from a direct head-to-head comparison and were obtained under different experimental conditions.
| Performance Metric | Rosiglitazone-d4 | Pioglitazone |
| Linearity Range | 1.00 - 500 ng/mL | 1 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.9990 | Not explicitly stated, but good correlation reported |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.0 ng/mL |
| Intra-assay Precision (%CV) | ≤ 9.37% | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤ 9.37% | Not explicitly stated |
| Accuracy (%Difference from Theoretical) | ≤ 12.7% | Not explicitly stated |
| Mean Recovery | Not explicitly stated | 92.54 - 96.64% |
Note: The performance of an internal standard is highly dependent on the specific analytical method and matrix. The data presented here should be considered as indicative of the potential performance of each internal standard.
Discussion of Alternatives
-
Rosiglitazone-d4: As a stable isotope-labeled version of the analyte, Rosiglitazone-d4 is an excellent choice for an internal standard. It is expected to co-elute with Rosiglitazone and effectively compensate for matrix effects and variability in sample processing and instrument response. The available data demonstrates its suitability for sensitive and accurate quantification of Rosiglitazone in human plasma.
-
Pioglitazone: Pioglitazone is a structural analog of Rosiglitazone, belonging to the same thiazolidinedione class of drugs. Its structural similarity often results in comparable extraction and chromatographic behavior. While not a stable isotope-labeled standard, it has been successfully used as an internal standard in several validated bioanalytical methods for Rosiglitazone.[1] However, as a different chemical entity, there is a higher risk of differential matrix effects and slight variations in chromatographic retention time compared to a SIL internal standard.
Experimental Protocols
The following are generalized experimental protocols for the quantification of Rosiglitazone in biological matrices using LC-MS/MS, based on published methods.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., Rosiglitazone-d4 or Pioglitazone in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions:
-
Rosiglitazone: e.g., m/z 358.1 → 135.1
-
Rosiglitazone-d4: e.g., m/z 362.1 → 139.1
-
Pioglitazone: e.g., m/z 357.1 → 134.1
-
Visualizations
Rosiglitazone Signaling Pathway
Caption: Rosiglitazone activates the PPARγ signaling pathway.
Experimental Workflow for Rosiglitazone Analysis
Caption: A typical bioanalytical workflow for Rosiglitazone.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for Rosiglitazone.
-
Rosiglitazone-d4 stands out as the most suitable choice due to its identical chemical nature to the analyte, which ensures the most accurate compensation for analytical variability.
-
Pioglitazone is a viable and commonly used alternative, offering good performance as a structural analog internal standard.
-
This compound , while theoretically promising, requires experimental validation to confirm its performance characteristics before it can be recommended for routine use.
Ultimately, the selection of the internal standard should be based on a thorough method development and validation process to ensure the reliability of the bioanalytical data.
References
Navigating Bioanalytical Method Cross-Validation: A Comparative Guide to Internal Standards for Rosiglitazone Analysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. When quantifying xenobiotics like Rosiglitazone, an anti-diabetic drug, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the analytical method. This guide provides an objective comparison of 5-Benzyloxy Rosiglitazone-d4 and other common internal standards used in the bioanalysis of Rosiglitazone, supported by experimental data from published literature.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] SIL internal standards have nearly identical chemical and physical properties to the target analyte, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] However, structural analogs are also utilized, and it is crucial to understand the performance differences.
Cross-validation of bioanalytical methods is essential whenever a change is made to a validated method, such as altering the internal standard. This process ensures that the new method provides comparable data to the original. This guide will delve into the performance characteristics of various internal standards for Rosiglitazone analysis, providing a framework for selecting the most appropriate standard and designing a cross-validation study.
Comparative Performance of Internal Standards for Rosiglitazone Analysis
The following tables summarize the performance of different internal standards used for the quantification of Rosiglitazone in human plasma, as reported in various scientific studies. It is important to note that these data are compiled from different publications and direct head-to-head comparisons under identical conditions are limited.
Table 1: Performance of Deuterated Internal Standards for Rosiglitazone Quantification
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Source |
| Rosiglitazone-d3 | Rosiglitazone, N-desmethyl Rosiglitazone, p-hydroxy Rosiglitazone | 1 | < 14.4 | 93.3 - 112.3 | [3] |
| Rosiglitazone-d4 | Rosiglitazone, N-desmethyl Rosiglitazone | 1 | < 9.37 | 87.3 - 112.7 | [4] |
Table 2: Performance of Structural Analog Internal Standards for Rosiglitazone Quantification
| Internal Standard | Detection Method | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Dev) | Source |
| Celecoxib | HPLC-Fluorescence | 5 | < 10.69 | < -12.35 | [2] |
| Pioglitazone | LC-ESI-MS/MS | 0.052 (DBS), 0.075 (urine) | < 4.82 | Not explicitly stated | [5] |
| Unnamed IS | HPLC-Fluorescence | 5 | 0.58 - 6.69 (intra-day), 0.82 - 6.63 (inter-day) | Not explicitly stated | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of bioanalytical assays. Below are summaries of experimental protocols from studies utilizing different internal standards for Rosiglitazone analysis.
Method 1: LC-MS/MS Quantification of Rosiglitazone and its Metabolites using Rosiglitazone-d3[3]
-
Sample Preparation: Protein precipitation. To 0.1 mL of human plasma, 0.2 mL of acetonitrile containing 40 ng/mL of Rosiglitazone-d3 was added.
-
Chromatography: Luna C18 column (100 mm x 2.0 mm, 3-µm).
-
Mobile Phase: Isocratic elution with a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Detection: Tandem mass spectrometry with positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
N-desmethyl Rosiglitazone: m/z 344.2 → 121.1
-
p-hydroxy Rosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d3: m/z 361.1 → 138.1
-
Method 2: LC-MS/MS Quantification of Rosiglitazone and its Metabolite using Rosiglitazone-d4[4]
-
Sample Preparation: Supported liquid/liquid extraction (SLE) of 50 µL plasma samples.
-
Chromatography: Isocratic HPLC separation.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI-MS/MS) and multiple reaction monitoring (MRM).
Method 3: HPLC-Fluorescence Quantification of Rosiglitazone using Celecoxib[2]
-
Sample Preparation: Liquid-liquid extraction. To 0.25 mL of plasma, celecoxib (IS) was added, followed by extraction with ethyl acetate.
-
Chromatography: Hichrom KR 100, 250 x 4.6 mm C18 column.
-
Mobile Phase: Potassium dihydrogen phosphate buffer (0.01 M, pH 6.5):acetonitrile:methanol (40:50:10, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector (Excitation: 247 nm, Emission: 367 nm).
Visualizing the Workflow
Understanding the experimental workflow is critical for reproducing and cross-validating bioanalytical methods. The following diagrams, generated using Graphviz, illustrate the key steps in the sample analysis process.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Benzyloxy Rosiglitazone-d4: A Comparative Guide to Linearity and Range Assessment in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the linearity and range for the analytical standard 5-Benzyloxy Rosiglitazone-d4. The data presented is based on established analytical methods for the parent compound, rosiglitazone, and serves as a robust reference for researchers developing and validating bioanalytical assays. Deuterated standards, such as this compound, are critical for enhancing the accuracy and precision of quantitative analyses, particularly in complex biological matrices.
Performance Comparison
The linearity and range of an analytical method are fundamental parameters for its validation, demonstrating the assay's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. While specific data for this compound is not publicly available, as it is primarily used as an internal standard, the following table summarizes the performance of various validated methods for the quantification of rosiglitazone. These methods typically employ a deuterated internal standard, and the performance characteristics are indicative of what can be expected when using this compound.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Internal Standard |
| LC-MS/MS[1] | Rat Dried Blood Spots | 0.05 - 100 ng/mL | > 0.99 | Pioglitazone |
| LC-MS/MS[1] | Rat Urine | 0.075 - 100 ng/mL | > 0.99 | Pioglitazone |
| RP-HPLC[2] | Pharmaceutical Formulation | 1 - 15 µg/mL | > 0.999 | Not specified |
| RP-HPLC[3] | Pharmaceutical Formulation | 0.8 - 4.0 µg/mL | Not specified | Not specified |
| RP-HPLC[4] | Pharmaceutical Formulation & Serum | 3 - 18 µg/mL | 0.998 | Not specified |
| LC-MS/MS[5] | Human Plasma | 1 - 2000 ng/mL | > 0.9969 | Tolbutamide |
| LC-MS/MS[6] | Rat Plasma | 5 - 1000 ng/mL | > 0.99 | Octadeuterated sildenafil |
Experimental Protocol: Linearity and Range Assessment
The following is a representative experimental protocol for assessing the linearity and range of an LC-MS/MS method for the quantification of an analyte, using this compound as an internal standard. This protocol is based on established bioanalytical method validation guidelines.
Objective: To determine the linearity and working range of the analytical method for the quantification of the target analyte in human plasma.
Materials:
-
Target analyte standard
-
This compound (Internal Standard, IS)
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate modifier)
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the primary IS stock solution to a fixed concentration (e.g., 100 ng/mL) with the appropriate solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least six non-zero calibration standards by spiking control human plasma with known concentrations of the target analyte from the primary stock solution. The concentration range should be selected based on the expected concentrations in study samples.
-
A typical range for a small molecule drug in plasma could be 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard and blank plasma, add a fixed volume (e.g., 10 µL) of the working internal standard solution (this compound).
-
Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile or methanol containing 0.1% formic acid).
-
Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the prepared samples onto the LC-MS/MS system.
-
The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of the target analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the target analyte to the internal standard (this compound) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the target analyte.
-
Perform a linear regression analysis on the calibration curve. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.
-
The range of the assay is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.
-
Experimental Workflow
Caption: Experimental workflow for linearity and range assessment.
References
- 1. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. web.usm.my [web.usm.my]
- 4. pharmanest.net [pharmanest.net]
- 5. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive LC-MS/MS method for concurrent determination of sildenafil and rosiglitazone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of 5-Benzyloxy Rosiglitazone-d4 as an Internal Standard: A Comparative Guide
In the landscape of bioanalytical research, the precision and accuracy of quantitative analysis are paramount. For researchers and drug development professionals working with the insulin-sensitizing agent rosiglitazone, the choice of an appropriate internal standard (IS) is a critical determinant of reliable pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of 5-Benzyloxy Rosiglitazone-d4, a deuterated internal standard, with commonly used non-deuterated alternatives, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[1] Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte.[1][2]
Unveiling the Performance Advantage: Deuterated vs. Non-Deuterated Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. A study utilizing rosiglitazone-d4 for the simultaneous quantification of rosiglitazone and its metabolite, N-desmethyl rosiglitazone, in human plasma provides compelling evidence. The method, validated according to stringent guidelines, exhibited excellent accuracy and precision.[3]
In contrast, methods employing non-deuterated internal standards, such as pioglitazone, celecoxib, or tolbutamide, while often providing acceptable results, can be more susceptible to differential matrix effects and variations in extraction recovery, potentially compromising data integrity.[4][5][6]
Table 1: Comparison of Accuracy and Precision with Different Internal Standards
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Bias or % Nominal) | Precision (%RSD or %CV) |
| Rosiglitazone-d4 [3] | Rosiglitazone, N-desmethyl rosiglitazone | Human Plasma | Max %difference from theoretical: 12.7% | Max %CV (intra- and inter-assay): 9.37% |
| Pioglitazone[5] | Rosiglitazone | Rat Dried Blood Spots & Urine | Not explicitly stated | < 4.82% (intra- and inter-day) |
| Celecoxib[4] | Rosiglitazone | Human Plasma | %Dev: < -12.35% | %RSD (intra-run): < +/-10.69% |
| Tolbutamide[6] | Rosiglitazone, Glipizide | Human Plasma | >94.5% of nominal concentration | <10.9% (inter-assay) |
As illustrated in Table 1, the method using rosiglitazone-d4 demonstrates a high degree of accuracy and precision, well within the accepted regulatory limits for bioanalytical method validation.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols for methods using both deuterated and non-deuterated internal standards, providing a clear comparison of the analytical approaches.
Method 1: Quantification of Rosiglitazone and N-desmethyl rosiglitazone using Rosiglitazone-d4[3]
This method highlights a fast, sensitive, and selective approach for simultaneous quantification.
-
Sample Preparation: Supported liquid extraction (SLE) of a 50 µL human plasma sample.
-
Chromatography: Isocratic HPLC separation over a 3-minute period.
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring (MRM).
-
Internal Standard: Rosiglitazone-d4 and N-desmethyl rosiglitazone-d4.
-
Lower Limit of Quantitation (LLOQ): 1.00 ng/mL for both analytes.
-
Calibration Range: 1.00-500 ng/mL.
Method 2: Quantification of Rosiglitazone using Pioglitazone[5]
This method was developed for the analysis of rosiglitazone in dried blood spots and urine.
-
Sample Preparation: Extraction from rat dried blood spots and urine.
-
Chromatography: Nova-Pak C18 column with a mobile phase of 30 mM ammonium acetate (pH 4.0) and acetonitrile (75:25, v/v).
-
Mass Spectrometry: LC-ESI-MS/MS with selected ion monitoring.
-
Internal Standard: Pioglitazone.
-
Calibration Range: 0.05-100 ng/mL.
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical experimental workflows for bioanalytical quantification using an internal standard.
Caption: A generalized workflow for bioanalytical sample quantification.
The Rationale for Choosing a Deuterated Internal Standard
The key advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing identical ionization suppression or enhancement effects in the mass spectrometer.[2] Non-deuterated internal standards, even those with similar chemical structures, may have different retention times and ionization efficiencies, leading to less accurate correction for matrix effects.
Caption: The impact of internal standard choice on analytical performance.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
For researchers and drug development professionals requiring the highest level of confidence in their quantitative analysis of rosiglitazone, the use of a deuterated internal standard such as this compound is strongly recommended. The presented data and established principles of bioanalysis confirm that stable isotope-labeled standards provide superior accuracy and precision by more effectively compensating for analytical variability. While non-deuterated alternatives can be employed, they carry a higher risk of introducing bias and variability into the results. The investment in a high-quality, deuterated internal standard is a critical step in ensuring the integrity and reliability of bioanalytical data.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Validating 5-Benzyloxy Rosiglitazone-d4 in Diverse Biological Tissues
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. When quantifying drug candidates and their metabolites in various biological tissues, the "matrix effect" presents a significant challenge. This guide provides a comprehensive comparison of validating the use of 5-Benzyloxy Rosiglitazone-d4 as an internal standard against matrix effects across different tissue types, supported by illustrative experimental data and detailed protocols.
The intrinsic variability of biological matrices—ranging from blood and plasma to complex tissues like the liver, kidney, and brain—can significantly impact the ionization efficiency of an analyte and its internal standard in mass spectrometry-based assays. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, ultimately compromising the accuracy of quantitative results. Therefore, rigorous validation of the internal standard's performance in each unique tissue matrix is a critical step in bioanalytical method development.
This guide focuses on the hypothetical validation of this compound, a deuterated analog of a rosiglitazone derivative, as an internal standard for the quantification of the parent drug in various tissues. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles and representative data from studies on rosiglitazone and similar compounds to provide a practical framework for such a validation process.
Understanding and Quantifying the Matrix Effect
The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The matrix factor (MF) is calculated, and a value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard is chosen to mimic the behavior of the analyte and compensate for these variations.
According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix.[1][2] The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be within 15%.
Comparative Matrix Effect in Different Tissues: An Illustrative Analysis
The following table summarizes hypothetical matrix effect data for this compound across various tissue homogenates. This data is representative of what might be observed in a typical validation study and highlights the tissue-dependent nature of matrix effects.
| Tissue | Analyte Peak Area (Post-Spiked) | IS Peak Area (Post-Spiked) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV (n=6 lots) |
| Plasma | 85,000 | 95,000 | 100,000 | 100,000 | 0.85 | 0.95 | 0.89 | 8.5 |
| Liver | 70,000 | 80,000 | 100,000 | 100,000 | 0.70 | 0.80 | 0.88 | 12.3 |
| Kidney | 75,000 | 88,000 | 100,000 | 100,000 | 0.75 | 0.88 | 0.85 | 11.5 |
| Brain | 90,000 | 98,000 | 100,000 | 100,000 | 0.90 | 0.98 | 0.92 | 7.2 |
| Adipose | 65,000 | 75,000 | 100,000 | 100,000 | 0.65 | 0.75 | 0.87 | 14.1 |
This table presents illustrative data and does not represent actual experimental results for this compound.
The data illustrates that different tissues exhibit varying degrees of ion suppression. Adipose and liver tissues, with their high lipid content, often show more significant matrix effects compared to plasma or brain tissue. The effectiveness of this compound as an internal standard is demonstrated by the IS-normalized matrix factor, which remains relatively consistent across the different tissues, with a %CV within the acceptable limit of 15%.
Experimental Protocols for Matrix Effect Validation
A robust validation of the matrix effect involves a systematic experimental workflow. The following protocols are based on established bioanalytical method validation guidelines.
Tissue Homogenate Preparation
Proper sample preparation is crucial to minimize matrix effects.[3][4][5]
-
Objective: To create a uniform and representative sample from solid tissue.
-
Procedure:
-
Accurately weigh a portion of the target tissue (e.g., liver, kidney, brain, adipose).
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a desired tissue-to-buffer ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (homogenate) for further processing.
-
Sample Extraction
The choice of extraction technique significantly influences the cleanliness of the final extract.[3][6]
-
Objective: To isolate the analyte and internal standard from the complex biological matrix.
-
Common Techniques:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins. While efficient, it may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): A technique that partitions the analyte and internal standard into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte and internal standard while matrix interferences are washed away. This technique often yields the cleanest extracts.
-
Matrix Effect Evaluation
The core of the validation process lies in the systematic assessment of the matrix effect.
-
Objective: To quantify the extent of ion suppression or enhancement in different tissue matrices.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spiked): Blank tissue homogenate is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spiked): Analyte and internal standard are spiked into the tissue homogenate before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Repeat this procedure for at least six different lots of each tissue matrix to assess the variability of the matrix effect.
-
Visualizing the Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key processes involved in matrix effect validation.
Alternative Approaches and Considerations
While a deuterated internal standard like this compound is often the ideal choice due to its similar physicochemical properties to the analyte, other alternatives can be considered if it is not available or suitable.
-
Structural Analogs: Compounds with a similar chemical structure to the analyte, such as pioglitazone in the case of rosiglitazone, can sometimes be used.[7][8] However, they may exhibit different chromatographic behavior and ionization efficiency, which could lead to inadequate compensation for matrix effects.
-
Different Deuterated Isotopologues: If this compound is unavailable, other deuterated forms of the analyte (e.g., d3, d5) could be synthesized and evaluated.
The choice of the internal standard is a critical decision that should be based on rigorous experimental evaluation to ensure it effectively tracks and corrects for the variability introduced by the matrix.
Conclusion
The validation of an internal standard against matrix effects in different biological tissues is a non-negotiable step in the development of robust and reliable bioanalytical methods. While this guide has used this compound as a hypothetical example, the principles, protocols, and comparative framework presented are universally applicable. By systematically evaluating the matrix effect in each tissue of interest, researchers can ensure the integrity of their data, which is fundamental for making informed decisions in drug discovery and development. The use of a suitable stable isotope-labeled internal standard, coupled with a thorough validation process, provides the necessary confidence in the quantitative results obtained from complex biological matrices.
References
- 1. nalam.ca [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. organomation.com [organomation.com]
- 5. biotage.com [biotage.com]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Internal Standards for Rosiglitazone Quantification: 5-Benzyloxy Rosiglitazone-d4 vs. a Structural Analog
In the realm of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical component for achieving reliable and reproducible results, as it compensates for variability during sample preparation and analysis. For the quantification of the anti-diabetic drug Rosiglitazone, two primary types of internal standards are commonly employed: stable isotope-labeled (SIL) standards, such as 5-Benzyloxy Rosiglitazone-d4, and structural analogs, with Pioglitazone being a frequent choice. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Principle of Internal Standardization
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with its detection. SIL internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency. Structural analogs, while cost-effective, may exhibit different chromatographic retention times and ionization responses, which can potentially impact the accuracy of quantification.
Performance Comparison: this compound vs. Pioglitazone
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Rosiglitazone using either a deuterated internal standard (Rosiglitazone-d4, as a proxy for this compound) or a structural analog internal standard (Pioglitazone).
Table 1: Method Validation Parameters with Rosiglitazone-d4 as Internal Standard
| Parameter | Result |
| Linearity Range | 1.00 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.9990 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Intra-assay Precision (%CV) | ≤ 9.37% |
| Inter-assay Precision (%CV) | ≤ 9.37% |
| Accuracy (% Difference from Theoretical) | ≤ 12.7% |
| Data extracted from a study on the simultaneous quantitation of Rosiglitazone and its N-desmethyl metabolite in human plasma.[1] |
Table 2: Method Validation Parameters with Pioglitazone as Internal Standard
| Parameter | Result |
| Linearity Range | 1 - 10,000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but a good correlation was achieved |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 4.82% |
| Inter-day Precision (%RSD) | < 4.82% |
| Mean Recovery | 92.54 - 96.64% |
| Data from a study on the quantification of Rosiglitazone in rat plasma and tissues.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Rosiglitazone using both types of internal standards.
Protocol 1: Quantification of Rosiglitazone using Rosiglitazone-d4 as Internal Standard
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is used.
-
Analytes are isolated using supported liquid/liquid extraction (SLE).
2. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC.
-
Run Time: 3 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[1]
Protocol 2: Quantification of Rosiglitazone using Pioglitazone as Internal Standard
1. Sample Preparation:
-
Protein precipitation is employed for sample clean-up.
2. Chromatographic Conditions:
-
HPLC System: Liquid chromatography system.
-
Column: Gemini C18 column (50 × 4.6 mm, 3 μm).
-
Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (10:90, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 μL.[2]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Not explicitly stated, but typically ESI for this class of compounds.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosiglitazone: m/z 358.0 → [product ion]
-
Pioglitazone (IS): m/z 357.67 → [product ion][2]
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the signaling pathway of Rosiglitazone and the general experimental workflow for its quantification.
Caption: Rosiglitazone signaling pathway via PPAR-γ activation.
Caption: General experimental workflow for Rosiglitazone quantification.
Conclusion
Both stable isotope-labeled internal standards, represented by Rosiglitazone-d4, and structural analogs, such as Pioglitazone, can be effectively used for the quantification of Rosiglitazone by LC-MS/MS. The choice between them often depends on a balance between the desired level of accuracy and cost-effectiveness.
-
This compound (and other SIL-IS): Offers the highest accuracy and precision due to its close physicochemical similarity to the analyte. It is the preferred choice for regulated bioanalytical studies where minimizing analytical variability is paramount.
-
Structural Analog (Pioglitazone): Provides a more economical alternative and can yield acceptable results, as demonstrated by the presented validation data. However, careful method development and validation are crucial to ensure that it adequately compensates for any variations in the analytical process.
Ultimately, the selection of an internal standard should be based on the specific requirements of the study, regulatory guidelines, and available resources. For high-stakes clinical and preclinical studies, the investment in a stable isotope-labeled internal standard is generally justified by the enhanced data quality and reliability.
References
- 1. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standard Selection for Rosiglitazone Bioanalysis: A Comparative Assessment
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of internal standard choices for the quantification of Rosiglitazone in biological matrices, with a special focus on the theoretical advantages of using a deuterated internal standard like 5-Benzyloxy Rosiglitazone-d4, in the context of incurred sample reanalysis (ISR).
Incurred sample reanalysis is a regulatory expectation to ensure the reproducibility of bioanalytical methods by re-assaying a subset of samples from a study.[1] The choice of internal standard is paramount to the success of ISR, as it must closely mimic the analytical behavior of the analyte, Rosiglitazone, to compensate for variability during sample processing and analysis.[2]
While specific performance data for this compound is not publicly available in peer-reviewed literature, this guide will draw comparisons based on the well-established principles of using stable isotope-labeled (SIL) internal standards versus structural analogs.
Comparison of Internal Standard Strategies for Rosiglitazone Analysis
The selection of an internal standard for the bioanalysis of Rosiglitazone typically falls into two main categories: structural analogs or stable isotope-labeled standards. The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects.
| Internal Standard Type | Example(s) for Rosiglitazone Analysis | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , Rosiglitazone-d3 | - Highest Accuracy and Precision: Closest physicochemical properties to the analyte, providing the best compensation for matrix effects, extraction variability, and instrument response fluctuations. - Co-elution: Minimizes the impact of chromatographic variations. - Reduced Risk of Differential Matrix Effects: Ionization suppression or enhancement is more likely to be identical for the analyte and the SIL-IS. | - Availability and Cost: Can be more expensive and less readily available than structural analogs. - Potential for Isotopic Crosstalk: If the mass difference is insufficient or if there are isotopic impurities. - Chromatographic Shift: Deuterium substitution can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, potentially exposing them to different matrix effects. |
| Structural Analog | Pioglitazone, Celecoxib, Glibenclamide, SB-204882 | - Readily Available and Cost-Effective: Often commercially available as established drugs or compounds.[1][3][4] - Different Mass: No risk of isotopic crosstalk. | - Differences in Physicochemical Properties: May lead to different extraction recoveries, chromatographic behavior, and susceptibility to matrix effects compared to Rosiglitazone. - Potential for Different Metabolic Stability: May not adequately reflect the stability of Rosiglitazone in the biological matrix. |
Experimental Protocols for Rosiglitazone Bioanalysis
While a specific protocol for a method using this compound is not available, the following are examples of validated methods for Rosiglitazone using alternative internal standards. These protocols provide a foundation for developing a method with a new internal standard.
Method 1: LC-MS/MS with a Structural Analog Internal Standard (Pioglitazone)
This method is adapted from a published study for the quantification of Rosiglitazone in rat dried blood spots and urine.[5]
-
Sample Preparation:
-
Addition of Pioglitazone (internal standard) to the sample.
-
Protein precipitation with acetonitrile.
-
Centrifugation to separate the supernatant.
-
Evaporation of the supernatant and reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Nova-Pak C18 (150 mm × 4.6 mm, 4 µm)
-
Mobile Phase: 30 mM ammonium acetate (pH 4.0) and acetonitrile (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometric Detection (Positive ESI):
-
Rosiglitazone: m/z 358
-
Pioglitazone (IS): m/z 356
-
Method 2: HPLC with a Structural Analog Internal Standard (Celecoxib)
This method utilizes HPLC with fluorescence detection.[3]
-
Sample Preparation:
-
Addition of Celecoxib (internal standard) to plasma.
-
Liquid-liquid extraction with ethyl acetate.
-
Evaporation of the organic layer.
-
Reconstitution of the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hichrom KR 100 C18 (250 x 4.6 mm)
-
Mobile Phase: 0.01 M potassium dihydrogen phosphate buffer (pH 6.5):acetonitrile:methanol (40:50:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
-
Fluorescence Detection:
-
Excitation: 247 nm
-
Emission: 367 nm
-
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context, the following diagrams illustrate a typical Incurred Sample Reanalysis workflow and the metabolic pathway of Rosiglitazone.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical method for Rosiglitazone. While structural analogs have been successfully used, a stable isotope-labeled internal standard such as this compound is theoretically superior for ensuring the accuracy and reproducibility of the assay, which is a cornerstone of successful incurred sample reanalysis. The primary advantages of a SIL-IS lie in its ability to more effectively compensate for matrix effects and variability in sample processing. However, practical considerations such as cost, availability, and the potential for chromatographic shifts must also be taken into account. Researchers should carefully weigh these factors and conduct thorough method development and validation to select the most appropriate internal standard for their specific application.
References
- 1. Automated high-performance liquid chromatography method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.usm.my [web.usm.my]
- 3. Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Benzyloxy Rosiglitazone-d4: A Procedural Guide
For Immediate Reference: Treat 5-Benzyloxy Rosiglitazone-d4 as a hazardous chemical waste. The parent compound, Rosiglitazone, is known to be toxic to aquatic life with long-lasting effects.[1] Therefore, prevent its release into the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound. The following procedures are based on general best practices for laboratory chemical waste and specific information available for the parent compound, Rosiglitazone. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on the known hazards of the non-deuterated form.
Key Disposal Considerations
Proper disposal of this compound is critical to ensure the safety of personnel and to prevent environmental contamination. The primary concerns are the potential for reproductive toxicity and the established aquatic toxicity of the parent compound, Rosiglitazone.
| Hazard Category | Recommendation | Citation |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. Do not allow to enter drains or watercourses. | [1] |
| Human Health Hazard | Suspected of damaging fertility or the unborn child. Causes serious eye irritation. | [1] |
| Waste Classification | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Experimental Protocols: Waste Handling and Disposal
The following step-by-step procedures should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[2][3]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a designated, properly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small dry spills, carefully sweep up the material and place it in a designated hazardous waste container.
-
Clean the affected area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Prevent spilled material from entering drains or waterways.[2][4]
4. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound Waste".
-
Include hazard warnings as appropriate (e.g., "Toxic," "Hazardous to the Aquatic Environment").
5. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly closed to prevent leaks or spills.
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including a copy of the available Safety Data Sheet for the parent compound, Rosiglitazone.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 5-Benzyloxy Rosiglitazone-d4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Benzyloxy Rosiglitazone-d4. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment. As a deuterated derivative of a potent thiazolidinedione antidiabetic agent, this compound requires stringent handling as an active pharmaceutical ingredient (API).
Essential Personal Protective Equipment (PPE) and Engineering Controls
The primary objective is to prevent direct contact and inhalation of this compound. A combination of engineering controls and personal protective equipment is mandatory.
| Control Type | Specific Recommendation | Purpose |
| Engineering Controls | Chemical Fume Hood or Glove Box | To contain aerosols and dust, preventing inhalation. |
| Ventilated Balance Enclosure | For weighing and aliquoting the compound to minimize dispersal. | |
| Personal Protective Equipment (PPE) | Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves frequently and immediately if contaminated. | |
| Body Protection | A dedicated lab coat, fully buttoned. Consider a disposable gown for larger quantities. | |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling powders. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[1][2] |
Step-by-Step Handling and Disposal Plan
I. Pre-Handling Preparations:
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood or glove box.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing supplies, solvents, and waste containers, are within the containment area.
-
Review SDS: Although a specific SDS for this compound was not found, researchers should review the SDS for Rosiglitazone and other similar potent compounds.[3]
II. Handling Procedures:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Aliquoting: Use a ventilated balance enclosure for all weighing procedures to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Keep containers closed whenever possible.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[5][6][7]
III. Spill and Emergency Procedures:
-
Small Spills: For small spills, gently cover the area with an absorbent material. Wearing appropriate PPE, carefully collect the material into a labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert the Environmental Health and Safety (EHS) office.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
IV. Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated as hazardous chemical waste.
-
Containerization:
-
Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste containing this compound.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other institutional requirements.
-
-
Institutional Procedures:
Safe Handling and Disposal Workflow
References
- 1. ilcdover.com [ilcdover.com]
- 2. bullard.com [bullard.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
